(2R)-2-aminopropanamide hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(2R)-2-aminopropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAINKIUSZGVGX-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379706 | |
| Record name | D-Alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71810-97-4 | |
| Record name | D-Alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-AMINOPROPANAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-alaninamide hydrochloride structural formula and stereochemistry
An In-depth Technical Guide to L-Alaninamide Hydrochloride: Structure, Stereochemistry, and Synthesis
Abstract
L-alaninamide hydrochloride is the hydrochloride salt of L-alaninamide, a derivative of the naturally occurring amino acid L-alanine. It serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Stereochemistry
L-alaninamide hydrochloride is a chiral molecule, inheriting its stereochemistry from the L-alanine precursor. The amine group is attached to the alpha-carbon, which is a stereocenter. The "L" designation indicates that it is the enantiomer that rotates plane-polarized light to the left (levorotatory), corresponding to the (S) configuration under the Cahn-Ingold-Prelog priority rules.
The structure consists of a central carbon atom (the alpha-carbon) bonded to a methyl group, an amino group (-NH2), a hydrogen atom, and a carboxamide group (-CONH2). In the hydrochloride salt form, the amino group is protonated to form an ammonium group (-NH3+), which is associated with a chloride ion (Cl-).
Structural Formula
The chemical formula for L-alaninamide hydrochloride is C₃H₈N₂O·HCl.[3][4] The structure is depicted below, highlighting the stereocenter.
Caption: 2D structure of L-alaninamide hydrochloride showing the (S)-stereochemistry at the alpha-carbon.
Chemical Identifiers
Physicochemical Properties
L-alaninamide hydrochloride is typically a white to light yellow crystalline powder.[1][6][7] It is soluble in water, slightly soluble in ethanol, and insoluble in ether or n-butanol.[8][9] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉ClN₂O | [7][9] |
| Molecular Weight | 124.57 g/mol | [3][4] |
| Melting Point | 196 - 217 °C | [3][6][7] |
| Boiling Point | 247.4 °C at 760 mmHg | [6][7] |
| Density | ~1.307 g/cm³ | [9] |
| Specific Optical Rotation | [α] = +9.0° to +13.0° (c=1 in Methanol) | [5][10] |
| Flash Point | 103.4 °C | [6][7] |
| pH | ~4.5 (in solution) | [9] |
| Polar Surface Area (PSA) | 69.11 Ų | [6] |
| XLogP3 | 1.02150 | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of L-alaninamide hydrochloride.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |
| 5.07 ppm | br. s | 1H | -NH (from Boc-protected intermediate) | [8] |
| 4.22 - 4.37 ppm | m / br. s | 1H | α-H (CH) | [8] |
| 1.40 ppm | d, J=7.1 Hz | 3H | -CH₃ | [8] |
Note: The provided NMR data is for an N-Boc protected intermediate in CDCl₃, as detailed public data for the final hydrochloride salt in solvents like D₂O or DMSO-d₆ is limited in the search results.
Experimental Protocol: Synthesis
A common and effective method for synthesizing L-alaninamide hydrochloride involves the esterification of L-alanine, followed by ammonolysis and subsequent acidification.[1][8][11]
Synthesis Workflow
The multi-step synthesis process is outlined in the diagram below.
Caption: Workflow diagram for the synthesis of L-alaninamide hydrochloride from L-alanine.
Detailed Methodology
This protocol is based on a general procedure reported in the literature.[1][8][11]
Materials:
-
L-Alanine (100 g)
-
Methanol (500 g)
-
Thionyl chloride (90 ml)
-
Ammonia gas (0.56 kg)
-
Hydrochloric acid (10% solution, ~34.5 ml)
-
Acetone (400 ml)
-
1000 ml three-necked flask and other standard laboratory glassware
Procedure:
-
Esterification:
-
Add 100 g of L-alanine and 500 g of methanol to a 1000 ml three-necked flask.
-
Slowly add 90 ml of thionyl chloride dropwise while maintaining the reaction temperature below 35 °C.
-
After the addition is complete, heat the mixture to reflux (not exceeding 80°C) in a water bath to ensure the complete removal of the generated SO₂ gas. This step yields L-alanine methyl ester hydrochloride.[1][8]
-
-
Ammonolysis:
-
Workup and Concentration:
-
Heat the water bath to 55 °C to remove the excess ammonia gas and concentrate the reaction mixture to a volume of about 300 ml.
-
Once the ammonia is completely removed, filter the mixture to remove the precipitated ammonium chloride. Rinse the filter cake with 100 ml of methanol and combine the filtrate with the mother liquor.[8]
-
-
Acidification and Crystallization:
-
Transfer the combined solution to a beaker.
-
Slowly add 10% hydrochloric acid dropwise to adjust the pH to approximately 1.55.[1][8]
-
Seal the beaker and place it in a refrigerator for 12 hours.
-
Remove the beaker from the refrigerator and add 400 ml of acetone to induce the crystallization of the product.[1][8]
-
-
Isolation and Drying:
Applications in Research and Development
L-alaninamide hydrochloride is primarily utilized as a versatile intermediate in organic and medicinal chemistry.
-
Peptide Synthesis: It serves as a starting material for the synthesis of peptides and peptidomimetics, where the amide group can be a key structural feature.[1]
-
Pharmaceutical Intermediates: It is used in the preparation of novel bioactive molecules, including amide derivatives of steroidal compounds that have shown potential glucocorticoid activity.[1][6][7]
-
Biochemical Research: Due to its structural similarity to natural amino acids, it is employed in studies related to enzyme inhibition and other biochemical processes.[2] It has also been noted for its potential anti-inflammatory properties.[3]
References
- 1. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. L-Alaninamide hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. L-Alaninamide Hydrochloride CAS 33208-99-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Page loading... [wap.guidechem.com]
- 9. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. L-Alaninamide Hydrochloride 33208-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
Solubility of L-alaninamide hydrochloride in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-alaninamide hydrochloride in water and various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories.
Introduction
L-alaninamide hydrochloride is a derivative of the amino acid alanine and serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in different solvent systems is a critical parameter for its application in drug development, influencing formulation, bioavailability, and purification processes. This guide summarizes the known qualitative solubility of L-alaninamide hydrochloride and provides detailed methodologies for its quantitative determination.
Qualitative Solubility of L-alaninamide Hydrochloride
Based on available literature, the solubility of L-alaninamide hydrochloride can be qualitatively summarized as follows. This information is crucial for selecting appropriate solvent systems for initial experiments and further quantitative analysis.
| Solvent Class | Solvent Name | Qualitative Solubility | Reference |
| Aqueous | Water | Soluble | [2][3][4] |
| Alcohols | Methanol | Slightly Soluble | [5] |
| Ethanol | Slightly Soluble | [2][4] | |
| n-Butanol | Insoluble | [1] | |
| Ethers | Diethyl Ether | Insoluble | [1][3] |
| Amides | N,N-Dimethylformamide (DMF) | Soluble | [3] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following established experimental methods are recommended.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Materials and Apparatus:
-
L-alaninamide hydrochloride (pure solid)
-
Solvent of interest (e.g., water, ethanol, methanol)
-
Conical flasks or vials with secure caps
-
Thermostatic shaking water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of L-alaninamide hydrochloride to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[6]
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[7] The equilibration time should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of L-alaninamide hydrochloride in the diluted sample using a validated analytical method.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) by accounting for the dilution factor.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward technique for determining solubility, particularly in non-volatile solvents.[2][3]
Materials and Apparatus:
-
L-alaninamide hydrochloride (pure solid)
-
Solvent of interest (e.g., water)
-
Conical flasks or beakers
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
Filtration apparatus
Procedure:
-
Prepare a saturated solution of L-alaninamide hydrochloride in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-5).
-
Accurately weigh a clean and dry evaporating dish (W₁).
-
Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Evaporate the solvent by placing the dish in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again (W₃).
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculate the solubility using the following formulas:
-
Mass of solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the solubility of L-alaninamide hydrochloride.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of L-alaninamide hydrochloride.
References
- 1. Gravimetric Analysis [wiredchemist.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
Technical Guide: Physical Characteristics of (2R)-2-Aminopropanamide Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of (2R)-2-aminopropanamide hydrochloride powder, also known as D-alaninamide hydrochloride. The information is compiled from various technical and safety data sheets to assist in laboratory and development settings.
Chemical Identity
This compound is the hydrochloride salt of D-alaninamide. It is a chiral compound and an important intermediate in various organic syntheses.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline powder.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClN₂O | [2][3] |
| Molecular Weight | 124.57 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 169 °C | [4] |
| Solubility | Soluble in water and 1% acetic acid. | [4][5] |
| pKa | Data not available | |
| Density | Data not available for the (2R)- enantiomer. The density for L-Alaninamide HCl is reported as approximately 1.307 g/cm³. |
Spectroscopic Data
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the methyl protons, the alpha-proton, and the amine/amide protons. The approximate chemical shifts would be influenced by the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show three distinct carbon signals corresponding to the methyl carbon, the alpha-carbon, and the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the amine N-H stretching, the amide C=O stretching (Amide I band), and the N-H bending (Amide II band). The presence of the hydrochloride salt may influence the position and broadness of the N-H stretching bands.
Experimental Protocols
The following are generalized experimental protocols for determining the key physical characteristics of a powder such as this compound.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus. A small amount of the dry powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Determination of Solubility
A qualitative assessment of solubility can be performed by adding a small amount of the powder to a test tube containing the solvent of interest (e.g., water, 1% acetic acid) and observing for dissolution with agitation. For a quantitative determination, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in the supernatant can then be determined by a suitable analytical method after separating the undissolved solid.
Spectroscopic Analysis
-
NMR Spectroscopy: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired using a standard NMR spectrometer.
-
IR Spectroscopy: A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum of the pellet is then recorded using an FTIR spectrometer.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of a chemical powder.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound CAS#: 71810-97-4 [m.chemicalbook.com]
- 4. D-Alaninamide hydrochloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
A Technical Guide to the Biological Activities of Alaninamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Alaninamide derivatives, small molecules incorporating the alanine amide scaffold, have emerged as a versatile and promising class of compounds in medicinal chemistry and drug discovery. Their structural simplicity, coupled with the stereochemical possibilities offered by the chiral center of alanine, provides a rich foundation for the design of novel therapeutic agents. These derivatives have been extensively explored for a wide range of biological activities, demonstrating significant potential in treating a variety of human diseases. Their ability to interact with diverse biological targets, including enzymes and receptors, underscores their importance as lead structures for drug development.[1][2][3] This technical guide provides an in-depth overview of the significant biological activities of alaninamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Anticonvulsant and Antinociceptive Activities
A significant area of research has focused on the development of alaninamide derivatives as potent antiseizure and antinociceptive (pain-relieving) agents. These compounds have shown broad-spectrum activity in various preclinical models of epilepsy and pain.[4][5]
Anticonvulsant Efficacy
Several series of alaninamide derivatives have demonstrated robust protection in key seizure models, including the maximal electroshock (MES) test and the 6 Hz model, which represents pharmacoresistant seizures.[4][6] The data suggests that specific substitutions on the phenylpiperazine or related moieties are crucial for activity.[4]
Table 1: Anticonvulsant Activity of Lead Alaninamide Derivatives
| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI)¹ | Reference |
|---|---|---|---|---|---|---|
| Compound 28 | 34.9 | 12.1 | 29.5 | > 300 | > 10.2 (6 Hz, 44mA) | [4] |
| Compound 26 | 64.3 | 15.6 | 29.9 | Not Reported | Not Reported | [4] |
| Compound 5 | 48.0 | 45.2 | 201.3 | > 300 | > 6.6 (6 Hz, 32mA) | [6][7] |
| Compound 17 | 38.9 | 50.1 | Not Reported | > 300 | > 7.7 (MES) | [6] |
¹ Protective Index (PI) is calculated as TD₅₀ / ED₅₀, indicating the therapeutic window. A higher PI is more favorable.
Antinociceptive Effects
Lead compounds have also been evaluated for their analgesic properties in models of tonic, inflammatory, and neuropathic pain. Compound 28, for instance, showed potent efficacy in formalin-induced tonic pain and capsaicin-induced neurogenic pain.[4][5]
Mechanism of Action: Sodium Channel Inhibition
The anticonvulsant and antinociceptive effects of some alaninamide derivatives are attributed to their ability to modulate voltage-gated sodium channels. Patch-clamp recordings have shown that compounds like 28 can significantly inhibit fast sodium currents in cortical neurons at a concentration of 10 μM, a mechanism shared by established antiseizure medications.[4][5]
Caption: Inhibition of sodium channels by alaninamide derivatives.
Anticancer Activity
Alaninamide derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting key signaling pathways involved in cell proliferation and survival.[8][9]
Cytotoxicity Against Cancer Cell Lines
Studies have demonstrated the antiproliferative effects of these derivatives against leukemia, breast, and prostate cancer cell lines.[8][9] The potency often varies significantly with the specific chemical modifications on the alaninamide scaffold.
Table 2: Anticancer Activity of Alaninamide Derivatives
| Compound Class | Target Cell Line | Activity Metric | Value | Mechanism/Target | Reference |
|---|---|---|---|---|---|
| α-Amino Amide Analog (α-AAA-A) | HL-60 (Leukemia) | IC₅₀ | 1.61 ± 0.11 µM | Cytotoxic | [8] |
| α-Amino Amide Analog (α-AAA-A) | K562 (Leukemia) | IC₅₀ | 3.01 ± 0.14 µM | Cytotoxic | [8] |
| PI3Kδ Inhibitor (M7) | SU-DHL-6 | IC₅₀ | 1.2 nM | PI3Kδ Inhibition | [10] |
| Flavonoid-Amide (7t) | MDA-MB-231 (Breast) | IC₅₀ | 1.76 ± 0.91 µM | PI3K/AKT Pathway | [11] |
| HDAC6 Inhibitor (7a) | Hela (Cervical) | IC₅₀ | 0.31 µM | HDAC6 Inhibition |[12] |
Mechanism of Action: PI3K/AKT Pathway Inhibition
A key mechanism underlying the anticancer effects of some alaninamide derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactive in cancer.[10][11] Compound M7 , a covalent PI3Kδ inhibitor, demonstrated potent antiproliferative activity by reducing the levels of phosphorylated AKT (p-AKT), leading to cell cycle arrest and apoptosis.[10] Similarly, flavonoid-based amide derivatives were found to down-regulate p-PI3K and p-AKT expression.[11]
Caption: PI3K/AKT pathway inhibition by alaninamide derivatives.
Antimicrobial and Antioxidant Activities
The incorporation of an alaninamide core into other chemical scaffolds, such as phenyl sulphonamides, has yielded derivatives with significant antimicrobial and antioxidant properties.[13][14]
Antimicrobial Efficacy
These compounds have been tested against a panel of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial and Antioxidant Activity of Alanine-Based Phenyl Sulphonamide Derivatives
| Compound | Organism | MIC (µg/mL) | Antioxidant IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 3f | S. aureus | 0.5 | Not Reported | [14] |
| 3f | E. coli | 1.0 | Not Reported | [14] |
| 3a | S. aureus | 1.0 | 1.072 ± 0.002 | [14] |
| Ascorbic Acid | (Standard) | - | 0.999 ± 0.001 |[14] |
Mechanism of Action: Enzyme Inhibition
The antimicrobial activity of certain alaninamide derivatives is linked to the inhibition of essential bacterial enzymes. Alanine racemase, an enzyme crucial for the synthesis of the bacterial cell wall peptidoglycan, is a key target.[15][16] Inhibiting this enzyme prevents the formation of D-alanine from L-alanine, disrupting cell wall integrity and leading to cell death.[16]
Other Notable Biological Activities
-
Anti-inflammatory Activity: N-(2-benzoylphenyl)alanine derivatives have been shown to possess anti-inflammatory properties, potentially by interacting with the cyclooxygenase (COX) enzyme.[17] Other amide derivatives have been found to suppress TNF-α, COX-2, and NF-κB expression.[18][19]
-
Antiviral Activity: Flavone derivatives incorporating amide fragments have demonstrated excellent in vivo antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds showing efficacy comparable to the commercial virucide ningnanmycin.[20] Other derivatives have shown activity against the influenza virus.[21]
-
Enzyme Inhibition: Beyond the targets already mentioned, various alaninamide derivatives have been designed as inhibitors for a range of enzymes, including trypsin[22], ceramide synthase 1[23], and the main protease (Mpro) of SARS-CoV-2.[24]
Experimental Methodologies
This section provides a summary of the key experimental protocols used to evaluate the biological activities of alaninamide derivatives.
General Drug Discovery and Evaluation Workflow
The development of novel alaninamide derivatives typically follows a structured workflow from initial design to in vivo validation.
Caption: General workflow for alaninamide derivative drug discovery.
Protocol: Maximal Electroshock (MES) Seizure Test
This is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][6]
-
Animals: Adult male albino Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are suspended in a 0.5% solution of methylcellulose and administered intraperitoneally (i.p.).
-
Induction of Seizure: 30-60 minutes post-administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result (protection).
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Protocol: 6 Hz Seizure Model
This model is used to identify compounds effective against psychomotor seizures and pharmacoresistant epilepsy.[4][6]
-
Animals: Adult male mice are used.
-
Compound Administration: As described in the MES test.
-
Induction of Seizure: At the time of peak effect, a 32 mA (or 44 mA for a more severe model) electrical stimulus is delivered for 3 seconds via corneal electrodes.
-
Endpoint: The observation of a seizure (characterized by a stun position, forelimb clonus, and twitching of the vibrissae) indicates a lack of protection. The absence of this behavior is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative effect of compounds on cancer cell lines.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the alaninamide derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Conclusion
Alaninamide derivatives represent a highly adaptable and pharmacologically significant class of molecules. The research summarized in this guide highlights their broad therapeutic potential, with compelling preclinical data in the fields of neurology (anticonvulsants), oncology (anticancer agents), and infectious diseases (antimicrobials). Key mechanisms of action, such as the inhibition of sodium channels, the PI3K/AKT pathway, and essential bacterial enzymes, have been identified, providing a rational basis for further drug development. The favorable drug-like properties reported for several lead compounds warrant their continued investigation and optimization as next-generation therapeutic agents.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Containing Analogs of Sulindac for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 19. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of analogs of AAL(S) for use as ceramide synthase 1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-2-Aminopropanamide Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
(2R)-2-aminopropanamide hydrochloride , also known as D-alaninamide hydrochloride, is a valuable chiral building block extensively utilized in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its rigid stereochemistry and versatile functional groups make it an ideal starting material for the construction of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.
Core Properties and Specifications
This compound is the hydrochloride salt of the D-enantiomer of alaninamide. Its physical and chemical properties are crucial for its application in synthesis.
| Property | Value | Citation(s) |
| Molecular Formula | C₃H₉ClN₂O | [1] |
| Molecular Weight | 124.57 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 169 °C | [1] |
| Solubility | Soluble in water and 1% acetic acid | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
| Typical Purity | ≥97% | |
| Hazard Codes | Xn (Harmful) | [1] |
| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [1] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically starts from the readily available chiral pool amino acid, D-alanine. A common synthetic route involves the esterification of D-alanine followed by amidation.
A representative synthetic pathway is the conversion of D-alanine to its methyl ester hydrochloride, followed by ammonolysis. This process is analogous to the synthesis of the L-enantiomer, L-alaninamide hydrochloride, for which detailed experimental protocols are available.
Experimental Protocol: Synthesis of this compound (adapted from L-enantiomer synthesis)
This protocol is adapted from a patented method for the synthesis of L-alaninamide hydrochloride and is expected to yield the corresponding (R)-enantiomer when starting with D-alanine.
Step 1: Esterification of D-Alanine
-
To a stirred solution of D-alanine (1.0 eq) in methanol (5 volumes), slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 35 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours, ensuring the complete evolution of sulfur dioxide gas.
-
Cool the reaction mixture to room temperature. The product, D-alanine methyl ester hydrochloride, can be isolated by concentrating the solution under reduced pressure.
Step 2: Ammonolysis of D-Alanine Methyl Ester Hydrochloride
-
Cool the crude D-alanine methyl ester hydrochloride in an appropriate vessel under an ice bath (temperature ≤ 20 °C).
-
Introduce anhydrous ammonia gas into the vessel until saturation is achieved.
-
Seal the vessel and allow it to stand at room temperature overnight (approximately 20 hours).
-
Warm the reaction mixture in a water bath to 45-50 °C and concentrate under reduced pressure to remove excess ammonia.
-
Filter the resulting mixture to remove ammonium chloride precipitate, washing the solid with a small amount of methanol.
-
Combine the filtrate and washings. Slowly add a solution of hydrochloric acid in ethanol or another suitable solvent to adjust the pH to 1.5-2.0.
-
Cool the solution in a refrigerator for 12 hours to induce crystallization.
-
If necessary, add a co-solvent like acetone to promote precipitation.
-
Filter the white crystalline product, wash with a small amount of cold acetone, and dry under vacuum at 45-50 °C.
| Step | Reactant/Reagent | Molar Ratio | Key Parameters | Expected Yield |
| Esterification | D-Alanine | 1.0 | Methanol (solvent), Thionyl chloride (reagent) | High |
| Ammonolysis | D-Alanine Methyl Ester HCl | 1.0 | Anhydrous ammonia, HCl (for salt formation) | 80-90% |
Applications as a Chiral Building Block
This compound serves as a versatile chiral building block in asymmetric synthesis. Its primary amine and amide functionalities allow for a variety of chemical transformations, including peptide couplings, alkylations, and condensations, to introduce a chiral center with a defined (R)-configuration into the target molecule.
Logical Workflow for Utilizing this compound in Synthesis
Caption: General workflow for the application of this compound.
Use in Diastereoselective Synthesis
One of the key applications of this chiral building block is in diastereoselective reactions. By coupling this compound with a racemic or prochiral molecule, a pair of diastereomers is formed. These diastereomers possess different physical properties (e.g., solubility, boiling point), allowing for their separation by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the chiral auxiliary releases the desired enantiomer of the target molecule.
As a Chiral Auxiliary in the Synthesis of Non-natural Amino Acids
This compound can be employed as a chiral template for the synthesis of other D-amino acids. The primary amine can be protected, followed by modification of the amide nitrogen or the alpha-carbon to introduce desired side chains. Subsequent deprotection and hydrolysis can yield a variety of non-proteinogenic D-amino acids, which are valuable components in peptide-based drugs and other bioactive molecules.
Signaling Pathway Diagram (Hypothetical)
While not directly involved in biological signaling pathways itself, the chiral molecules synthesized using this compound often are. Below is a hypothetical representation of how a synthesized chiral drug might interact with a biological target.
Caption: Hypothetical signaling pathway of a drug synthesized using the chiral building block.
Conclusion
This compound is a fundamental chiral building block with significant applications in the pharmaceutical industry. Its ready availability from the chiral pool, coupled with its versatile reactivity, makes it an invaluable tool for the stereocontrolled synthesis of complex, enantiomerically pure molecules. The detailed understanding of its properties and synthetic utility, as outlined in this guide, can empower drug development professionals to efficiently design and execute synthetic routes for novel therapeutics.
References
Spectroscopic Profile of L-Alaninamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-alaninamide hydrochloride, a key intermediate in pharmaceutical synthesis. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for L-alaninamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for L-Alaninamide Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.0 - 1.5 | Doublet | -CH₃ |
| ~3.5 - 4.0 | Quartet | -CH |
| ~8.0 - 9.0 | Broad Singlet | -NH₃⁺ |
Table 2: ¹³C NMR Spectroscopic Data for L-Alaninamide Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~15 - 20 | -CH₃ |
| ~50 - 55 | -CH |
| ~170 - 180 | -C=O |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for L-Alaninamide Hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| 3000 - 3500 (broad) | N-H stretch (Ammonium group) |
| 2800 - 3000 | C-H stretch (Methyl and methine groups) |
| 1650 - 1680 | Amide I (C=O stretch) |
| 1540 - 1650 | Amide II (N-H bend and C-N stretch) |
Mass Spectrometry (MS)
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of amino acid hydrochlorides is outlined below. This procedure is based on the de novo crystal structure determination of L-alaninamide HCl using solid-state NMR.[1]
-
Sample Preparation: A small quantity of L-alaninamide hydrochloride is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The concentration is typically in the range of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition. The spectrometer is tuned and shimmed for the specific solvent and sample.
-
¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required (e.g., 1024 or more). A wider spectral width (e.g., 200-250 ppm) is used to cover the entire range of carbon chemical shifts.
-
Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
The following protocol describes the preparation of a solid sample for FT-IR analysis.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of (2R)-2-aminopropanamide hydrochloride. As a key chiral intermediate in pharmaceutical synthesis, understanding its thermal stability and decomposition profile is critical for process development, formulation, and stability studies. While specific TGA data for this compound is limited in publicly available literature, this document outlines a robust experimental protocol and presents an expected thermal behavior profile based on the analysis of analogous amino acid hydrochlorides.
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the mass of a sample over time as the temperature changes. This method provides valuable information about the physical and chemical properties of materials, including thermal stability, decomposition kinetics, and the composition of multi-component systems. In the pharmaceutical industry, TGA is instrumental in the characterization of active pharmaceutical ingredients (APIs), excipients, and formulated products. It is a key tool for assessing the stability of compounds under thermal stress, which is a critical factor in determining shelf-life and appropriate storage conditions.
This compound, a derivative of the amino acid D-alanine, serves as a crucial building block in the synthesis of various chiral drugs. Its purity and solid-state properties, including thermal stability, directly impact the quality and yield of the final pharmaceutical product.
Experimental Protocol for Thermogravimetric Analysis
The following section details a standardized methodology for conducting TGA on this compound, based on established protocols for organic salts and amino acids.[1][2][3]
2.1. Instrumentation and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer capable of precise temperature and mass measurements.
-
Crucibles: Inert sample pans, typically made of alumina or platinum, are recommended to prevent any reaction with the sample or its decomposition products.
-
Sample Preparation:
-
A sample of approximately 5-10 mg of this compound is accurately weighed into a tared TGA crucible.[1]
-
To ensure uniform heat distribution, the sample should be in a fine powder form and spread evenly across the bottom of the crucible.
-
2.2. TGA Measurement Parameters
The following table outlines the recommended instrumental parameters for the TGA of this compound:
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from ambient temperature to 400°C. | This range is typically sufficient to observe the full decomposition of small organic molecules like amino acid derivatives. |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[1][2] |
| Atmosphere | Nitrogen (inert gas) | An inert atmosphere is used to study the thermal decomposition of the material without oxidative effects. |
| Gas Flow Rate | 50 mL/min | A typical flow rate to ensure a consistent inert environment and to carry away volatile decomposition products.[1][2] |
| Data Collection | Mass (µg and %), and Derivative Mass (%/°C) | Recording both the mass and its derivative (DTG curve) helps in identifying the temperatures of maximum decomposition rates. |
Data Presentation: Expected Thermal Decomposition
Below is a table summarizing the plausible, hypothetical thermogravimetric data for this compound.
Table 1: Representative Thermogravimetric Data for this compound (Hypothetical)
| Thermal Event Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Evolved Species |
| Stage 1: Decomposition | ~ 210 - 230 | ~ 240 - 260 | > 95% | HCl, NH₃, H₂O, CO, and other organic fragments |
Note: This data is illustrative and based on the thermal decomposition patterns of similar amino acids and their salts. Actual experimental results should be obtained for confirmation.
Visualization of Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the thermogravimetric analysis experiment.
Caption: A logical workflow diagram for the thermogravimetric analysis of a pharmaceutical compound.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epfl.ch [epfl.ch]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application of (2R)-2-Aminopropanamide Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
(2R)-2-Aminopropanamide hydrochloride , also known as D-alaninamide hydrochloride, is a chiral building block of significant interest in medicinal chemistry. Its utility lies in its ability to introduce a specific stereocenter into a molecule, which is crucial for the development of enantiomerically pure pharmaceuticals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile intermediate.
Overview of Applications
While its enantiomer, (S)-2-aminopropanamide hydrochloride (L-alaninamide hydrochloride), is famously used in the synthesis of the anti-Parkinson's drug Safinamide, the (2R)-enantiomer serves as a valuable starting material for a range of other therapeutic agents. Its primary application is as a chiral synthon, enabling the construction of complex molecules with defined stereochemistry.
Recent research has explored the synthesis of novel alaninamide derivatives with a broad spectrum of biological activities, including potential antiseizure and antinociceive properties. Although many studies have been conducted on racemic or unspecified alaninamide derivatives, the principles and synthetic methodologies are directly applicable to the (2R)-enantiomer for the generation of stereochemically pure drug candidates.
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 124.57 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Commercially available |
| Melting Point | 212-217 °C | Commercially available |
| Solubility | Soluble in water | Commercially available |
Key Experimental Protocols
The primary use of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules. A common and crucial reaction is the N-acylation of the primary amine group.
General Protocol for N-Acylation of this compound
This protocol describes a general method for the acylation of the primary amine of D-alaninamide hydrochloride to form an amide bond, a fundamental step in the synthesis of a wide array of derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.0 eq) in the same anhydrous solvent and add the base (1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Slowly add the solution of the free amine to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated (2R)-2-aminopropanamide derivative.
Potential Therapeutic Applications of Derivatives
The synthesis of novel derivatives from this compound opens up possibilities for targeting various biological pathways.
Antiseizure and Antinociceptive Agents
Recent studies have highlighted the potential of alaninamide derivatives as antiseizure and antinociceptive agents. The core alaninamide scaffold can be elaborated with various pharmacophoric groups to modulate activity at specific ion channels or receptors involved in neuronal excitability and pain signaling.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective drug candidates from the this compound scaffold requires a systematic exploration of the structure-activity relationship (SAR).
L-Alaninamide Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis
FOR IMMEDIATE RELEASE
L-alaninamide hydrochloride is a chiral amino acid derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its inherent chirality and reactive functional groups, an amine and an amide, make it a valuable starting material for creating complex molecules with specific stereochemistry, a critical aspect for the efficacy and safety of many modern drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of L-alaninamide hydrochloride as a pharmaceutical intermediate, with a focus on its application in the synthesis of anticancer agents and precursors for neurodegenerative disease therapies.
Physicochemical Properties of L-Alaninamide Hydrochloride
A thorough understanding of the physicochemical properties of L-alaninamide hydrochloride is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂O | [General Knowledge] |
| Molecular Weight | 124.57 g/mol | [General Knowledge] |
| Appearance | White to off-white crystalline powder | [General Knowledge] |
| Melting Point | 212 - 217 °C | General Knowledge |
| Solubility | Soluble in water; slightly soluble in methanol and DMSO | General Knowledge |
| Optical Rotation ([α]D) | +11° (c=1, MeOH) | General Knowledge |
Application I: Synthesis of Steroidal Pyrazole Amides as Anticancer Agents
L-alaninamide hydrochloride is a key reagent in the synthesis of novel steroidal pyrazole amides, a class of compounds that have demonstrated significant anticancer activity. These molecules combine the structural features of a steroid nucleus with a pyrazole-amide moiety, leading to potent cytotoxic effects against various cancer cell lines.
Rationale for Use
The primary amine group of L-alaninamide hydrochloride allows for its use in amidation reactions with carboxylic acids. This reaction is fundamental to introducing the chiral alaninamide side chain onto the pyrazole ring of the steroidal scaffold. The resulting amide linkage is a common and stable functional group in many pharmaceutical agents.
Experimental Protocol: Amidation of a Steroidal Pyrazole Carboxylic Acid
This protocol describes a general method for the amidation of a steroidal pyrazole carboxylic acid using an amine such as L-alaninamide. The specific steroidal pyrazole and amine will determine the final product.
Materials:
-
Steroidal pyrazole carboxylic acid
-
L-alaninamide hydrochloride
-
Amide coupling reagent (e.g., HATU, DCC)
-
Base (e.g., DIEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction vessel, dissolve the steroidal pyrazole carboxylic acid in the anhydrous solvent at 0°C.
-
Add 2 equivalents of the amide coupling reagent (e.g., HATU) and 3 equivalents of the base (e.g., DIEA).
-
In a separate vessel, neutralize L-alaninamide hydrochloride with an equimolar amount of base to obtain the free amine.
-
Add a slight excess of the free L-alaninamide to the reaction mixture containing the activated carboxylic acid.
-
Allow the reaction to stir at room temperature for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by diluting with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired steroidal pyrazole amide.
Quantitative Data
The following table presents representative data for the anticancer activity of a synthesized steroidal pyrazole amide, designated as compound 16p from a study by Huo et al.[1].
| Compound | Target Cell Line | IC₅₀ (μM) |
| 16p | PC-3 (Prostate Cancer) | 2.05 |
Mechanism of Action and Signaling Pathway
Steroidal pyrazole amides have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1] The specific compound 16p arrests the cell cycle at the G1 phase in a dose-dependent manner in PC-3 cells.[1] The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.
References
Application Notes: (2R)-2-Aminopropanamide Hydrochloride in the Synthesis of Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing drug-resistant seizures. This necessitates the development of novel antiseizure medications (ASMs) with improved efficacy and safety profiles. Chiral amino acid amides, including derivatives of (2R)-2-aminopropanamide hydrochloride (also known as D-alaninamide hydrochloride), represent a promising class of compounds in the search for new anticonvulsant agents. The inherent chirality of these molecules often leads to stereoselective interactions with biological targets, resulting in enhanced potency and reduced side effects compared to their racemic counterparts.[1] This document provides detailed protocols and data for the synthesis and evaluation of anticonvulsant agents derived from this compound.
Synthetic Pathway Overview
The general strategy for synthesizing anticonvulsant agents from this compound involves the N-acylation or N-alkylation of the primary amine. This is typically achieved through coupling reactions with various carboxylic acids or alkyl halides to introduce lipophilic moieties, which are often crucial for activity. The resulting amide derivatives are then purified and evaluated for their anticonvulsant properties in established animal models.
Caption: General workflow for the synthesis and evaluation of anticonvulsant agents.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the N-acylation of this compound using a carboxylic acid, facilitated by common coupling reagents.
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA or TEA (2.2 eq.) to neutralize the hydrochloride and act as a base.
-
Add the solution of (2R)-2-aminopropanamide to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acyl-(2R)-2-aminopropanamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticonvulsant Activity Screening
The synthesized compounds are typically evaluated for their anticonvulsant activity and neurotoxicity in rodent models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the 6 Hz psychomotor seizure model is considered a model for therapy-resistant partial seizures. The rotarod test is used to assess motor impairment and neurotoxicity.
Caption: Workflow for anticonvulsant and neurotoxicity screening.
Anticonvulsant Activity Data
The following tables summarize the anticonvulsant activity of representative α-amino acid amide derivatives from the literature. These compounds, while not all directly synthesized from this compound, provide valuable structure-activity relationship (SAR) insights.
Table 1: Anticonvulsant Activity of Alaninamide Derivatives in Mice [2][3]
| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |
| Compound 5 | 48.0 | 45.2 | > 300 | > 6.25 |
| Compound 12 | 55.6 | 39.1 | > 300 | > 5.40 |
| Compound 17 | 38.5 | 58.2 | > 300 | > 7.79 |
| (R)-AS-1 | 35.5 | 16.9 | 159.4 | 4.49 |
ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from seizures. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment. PI (Protective Index) = TD₅₀ / ED₅₀
Table 2: Anticonvulsant Activity of Valine Dimethylanilide Derivatives [1]
| Compound | MES ED₅₀ (mg/kg, mice) | MES ED₅₀ (mg/kg, rats) |
| (R)-42 | 3.6 | 3.8 |
Discussion
The data presented demonstrate that derivatives of α-amino acid amides are a promising class of anticonvulsant agents. Notably, the (R)-enantiomers of α-amino acid amides have been reported to be typically more potent than the corresponding (S)-enantiomers.[1] For instance, the valine derivative (R)-42 exhibited high potency in the MES test in both mice and rats.[1] Furthermore, compounds such as compound 5, derived from an alaninamide scaffold, have shown a favorable therapeutic window with a high protective index.[2][3]
The synthetic protocols provided herein offer a robust starting point for the generation of diverse libraries of (2R)-2-aminopropanamide derivatives. By systematically modifying the acyl or alkyl substituent, researchers can explore the structure-activity relationships and optimize the anticonvulsant profile of these compounds. The ultimate goal is to identify lead candidates with broad-spectrum efficacy, a high therapeutic index, and a favorable pharmacokinetic profile for further preclinical development.
References
Application Notes and Protocols for the Use of (2R)-2-Aminopropanamide Hydrochloride in Developing Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-2-aminopropanamide hydrochloride, also known as D-alaninamide hydrochloride, is a versatile chiral building block in medicinal chemistry. Its inherent stereochemistry and functional groups—a primary amine and an amide—make it a valuable starting material for the synthesis of various peptidomimetic compounds. A significant application of this molecule is in the development of enzyme inhibitors, particularly for cysteine proteases, where it can be utilized to construct the P1 moiety of dipeptide nitrile inhibitors. The nitrile group acts as a "warhead," reversibly interacting with the catalytic cysteine residue in the enzyme's active site. This document provides detailed protocols and data related to the use of this compound in the synthesis and evaluation of dipeptide nitrile inhibitors targeting rhodesain, a cysteine protease from Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.
Core Application: Development of Dipeptide Nitrile Inhibitors of Rhodesain
Dipeptide nitriles are a class of reversible covalent inhibitors that have shown significant potency against cysteine proteases. The general structure consists of a P1 amino acid derivative with a nitrile warhead, a P2 amino acid, and a P3 capping group. This compound serves as a precursor to the P1 cyanomethylamine scaffold. The synthesis involves the dehydration of the amide to a nitrile, followed by coupling with a P2-P3 dipeptide fragment.
Quantitative Data of Rhodesain Inhibitors
The following table summarizes the in vitro inhibitory activity of two representative dipeptide nitrile inhibitors, CD24 and CD34, which can be synthesized using a strategy involving a D-alanine-derived P1 nitrile component.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [nM] | Selectivity Index (SI) vs. Cathepsin L | Anti-parasitic Activity (EC₅₀) [µM] |
| CD24 | Rhodesain | 16 | 2.12 | 10.1 ± 0.5 |
| Cathepsin L | 34 | |||
| CD34 | Rhodesain | 27 | 7.26 | Not Reported in Abstract |
| Cathepsin L | 196 |
Data sourced from publications by Ettari, R., Schirmeister, T., et al.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Dipeptide Nitrile Inhibitors
This protocol describes a general method for the synthesis of dipeptide nitrile inhibitors of rhodesain, such as CD24 and CD34, which utilizes a P1 synthon derived from D-alaninamide.
Materials:
-
This compound
-
Dehydrating agent (e.g., trifluoroacetic anhydride)
-
Protected P2-P3 dipeptide carboxylic acid
-
Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, silica gel for chromatography)
Procedure:
-
Preparation of the P1 Cyanomethylamine Synthon:
-
The synthesis begins with the dehydration of the amide functionality of a protected D-alaninamide derivative to the corresponding nitrile. This step is crucial for installing the cysteine-reactive warhead. While the specific protection strategy for the amine can vary, a common approach involves an acid-labile protecting group like Boc. The dehydration can be achieved using various reagents, with trifluoroacetic anhydride being an effective choice. The resulting protected cyanomethylamine is then deprotected to yield the free amine P1 synthon.
-
-
Coupling of P1 and P2-P3 Fragments:
-
Dissolve the protected P2-P3 dipeptide carboxylic acid (1 equivalent) in dry DCM.
-
Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the P1 cyanomethylamine synthon (derived from D-alaninamide) (1 equivalent) and DIPEA (2.5 equivalents) in dry DCM.
-
Add the solution of the P1 synthon to the activated P2-P3 dipeptide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final dipeptide nitrile inhibitor.
-
Protocol 2: In Vitro Inhibition Assay of Rhodesain
This protocol outlines the procedure for determining the inhibitory potency of the synthesized dipeptide nitriles against recombinant rhodesain.
Materials:
-
Recombinant rhodesain enzyme
-
Fluorogenic substrate: Cbz-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)
-
Assay buffer: 50 mM sodium acetate, 5 mM EDTA, 200 mM NaCl, 0.005% Brij 35, pH 5.5
-
Enzyme buffer: Assay buffer containing 5 mM DTT
-
Synthesized dipeptide nitrile inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation:
-
Prepare a stock solution of recombinant rhodesain in the enzyme buffer. The DTT in the buffer is essential for maintaining the active state of the cysteine protease.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the dipeptide nitrile inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the assay buffer and the inhibitor solution at various concentrations.
-
Add the activated rhodesain enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Cbz-Phe-Arg-AMC to each well.
-
Immediately monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time using a fluorometric microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control containing only DMSO.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and fitting the data to appropriate models for reversible inhibition (e.g., competitive, non-competitive).
-
Visualizations
Caption: Workflow for the synthesis and evaluation of dipeptide nitrile inhibitors.
Caption: Proposed mechanism of rhodesain inhibition by a dipeptide nitrile.
References
- 1. Dipeptide Nitrile CD34 with Curcumin: A New Improved Combination Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Combination Studies of the Dipeptide Nitrile CD24 with Curcumin: A New Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of L-Alaninamide for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-alaninamide is a chiral amide of the amino acid L-alanine. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and polar nature. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic separation and detection. This application note provides detailed protocols for the derivatization of L-alaninamide using two common reagents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation and trifluoroacetic anhydride (TFAA) for acylation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized L-alaninamide. The retention times are estimated based on typical GC conditions and the elution order of similar derivatized compounds. The mass fragments are predicted based on the known fragmentation patterns of silylated and acylated amines and amides.
Table 1: GC-MS Data for N,N'-bis(trifluoroacetyl)-L-alaninamide
| Parameter | Value |
| Derivative Name | N,N'-bis(trifluoroacetyl)-L-alaninamide |
| Molecular Weight | 280.1 g/mol |
| Estimated Retention Time | 12.5 - 14.5 min |
| Key Mass Fragments (m/z) | 211 [M-CF3CO]+, 183 [M-CF3CONH2]+, 112, 69 [CF3]+ |
| Ionization Mode | Electron Ionization (EI) |
Table 2: GC-MS Data for N,N'-bis(tert-butyldimethylsilyl)-L-alaninamide
| Parameter | Value |
| Derivative Name | N,N'-bis(tert-butyldimethylsilyl)-L-alaninamide |
| Molecular Weight | 316.6 g/mol |
| Estimated Retention Time | 18.0 - 20.0 min |
| Key Mass Fragments (m/z) | 259 [M-C4H9]+, 244 [M-C4H9-CH3]+, 147, 73 |
| Ionization Mode | Electron Ionization (EI) |
Experimental Protocols
Protocol 1: Derivatization of L-alaninamide with Trifluoroacetic Anhydride (TFAA)
This protocol describes the acylation of L-alaninamide using TFAA. The reaction targets the primary amine and amide groups, replacing the active hydrogens with trifluoroacetyl groups to form the volatile N,N'-bis(trifluoroacetyl)-L-alaninamide derivative.
Materials:
-
L-alaninamide hydrochloride
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas, high purity
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Weigh 1-2 mg of L-alaninamide hydrochloride into a clean, dry reaction vial.
-
Drying: Dry the sample under a gentle stream of nitrogen gas for 10 minutes to remove any residual moisture.
-
Reagent Addition: Add 200 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.
-
Derivatization: Add 100 µL of TFAA to the mixture. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate.
-
Analysis: Transfer the solution to a GC vial with an insert for GC-MS analysis.
Protocol 2: Derivatization of L-alaninamide with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol details the silylation of L-alaninamide using MTBSTFA. This reagent derivatizes the primary amine and amide groups by replacing the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, forming the thermally stable N,N'-bis(tert-butyldimethylsilyl)-L-alaninamide.[1]
Materials:
-
L-alaninamide hydrochloride
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Nitrogen gas, high purity
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Place 1-2 mg of L-alaninamide hydrochloride into a reaction vial.
-
Drying: Thoroughly dry the sample under a gentle stream of nitrogen for 15 minutes. It is critical to ensure the sample is anhydrous as MTBSTFA is moisture-sensitive.
-
Reagent Addition: Add 200 µL of anhydrous acetonitrile to the vial.
-
Derivatization: Add 100 µL of MTBSTFA to the sample solution.
-
Reaction: Tightly cap the vial and heat at 80-100°C for 1 hour to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The reaction mixture can be directly injected into the GC-MS system. Transfer the solution to a GC vial with an insert for analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the derivatization of L-alaninamide for GC-MS analysis.
Caption: Experimental workflow for L-alaninamide derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-Aminopropanamide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2-aminopropanamide hydrochloride. The synthesis typically involves two key stages: the formation of a Boc-protected intermediate, N-tert-butoxycarbonyl-(2R)-2-aminopropanamide (Boc-D-alaninamide), followed by the deprotection of the Boc group to yield the final hydrochloride salt.
Troubleshooting Guides and FAQs
Section 1: Low Yield in Boc-D-alaninamide Synthesis (Amide Formation)
Q1: My yield of Boc-D-alaninamide is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amide formation step can arise from several factors, primarily related to the choice of coupling reagent, reaction conditions, and potential side reactions. The most common method for this synthesis is the mixed anhydride method, often employing isobutyl chloroformate.
Potential Causes and Troubleshooting Strategies:
-
Inefficient Activation of the Carboxylic Acid: The formation of the mixed anhydride from Boc-D-alanine and isobutyl chloroformate is a critical step.
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be carried out at low temperatures (typically -15°C to 0°C) to prevent the decomposition of the mixed anhydride. The order of addition of reagents can also be critical.
-
-
Side Reactions of the Mixed Anhydride: The mixed anhydride can undergo undesirable reactions, reducing the yield of the desired amide.
-
Urethane Formation: The amine nucleophile can attack the carbonate portion of the mixed anhydride, leading to the formation of a urethane byproduct.
-
Disproportionation: The mixed anhydride can disproportionate to form a symmetrical anhydride of Boc-D-alanine.
-
Solution: Carefully control the reaction temperature and use N-methylmorpholine (NMM) as the base, which has been shown to minimize urethane formation compared to other bases like triethylamine.
-
-
Incomplete Reaction with Ammonia Source: The reaction of the activated Boc-D-alanine with the ammonia source (e.g., aqueous ammonia, ammonium chloride/base) may not go to completion.
-
Solution: Ensure an adequate excess of the ammonia source is used. The reaction time and temperature after the addition of ammonia should be optimized. Stirring for a sufficient period at a low temperature (e.g., overnight at 4°C) can improve the yield.
-
-
Racemization: The chiral center of D-alanine can be susceptible to racemization, especially under basic conditions or with certain coupling reagents.
-
Solution: Use of additives like 1-hydroxybenzotriazole (HOBt) or employing coupling reagents known for low racemization potential, such as HATU or COMU, can mitigate this issue. Maintaining low temperatures throughout the activation and coupling steps is crucial.[1]
-
Q2: Which coupling reagent is best for the synthesis of Boc-D-alaninamide?
A2: The choice of coupling reagent can significantly impact the yield and purity of the product. While the mixed anhydride method with isobutyl chloroformate is common, other reagents are also effective.
Comparison of Common Coupling Reagents:
| Coupling Reagent | Advantages | Disadvantages | Typical Yield Range |
| Isobutyl Chloroformate (Mixed Anhydride) | Cost-effective, suitable for large-scale synthesis. | Prone to side reactions (urethane formation, disproportionation). Requires careful temperature control. | 60-80% |
| DCC/HOBt | Widely used, effective in reducing racemization. | Byproduct (dicyclohexylurea) can be difficult to remove. | 70-90% |
| EDC/HOBt | Water-soluble carbodiimide, byproduct is easily removed by aqueous workup. | Can be more expensive than DCC. | 75-95% |
| HATU/DIPEA | High coupling efficiency, low racemization. | More expensive, potential for side reactions if not used correctly. | 85-98% |
| COMU/DIPEA | Safer alternative to benzotriazole-based reagents, high efficiency.[1] | Higher cost. | 90-99% |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Section 2: Low Yield in this compound Synthesis (Boc Deprotection)
Q3: I am experiencing a low yield during the deprotection of Boc-D-alaninamide with HCl in dioxane. What could be the issue?
A3: The deprotection of the Boc group is generally a high-yielding reaction, but several factors can lead to a reduced yield of the final hydrochloride salt.
Potential Causes and Troubleshooting Strategies:
-
Incomplete Deprotection: The reaction may not have gone to completion.
-
Solution: Ensure a sufficient excess of anhydrous HCl is used. A 4M solution of HCl in dioxane is commonly employed. The reaction time can be extended, and monitoring by TLC is recommended to confirm the disappearance of the starting material.[2][3] Most deprotections are complete within 30 minutes to a few hours at room temperature.[2][3]
-
-
Side Reactions involving the t-Butyl Cation: The cleavage of the Boc group generates a tert-butyl cation, which is a reactive intermediate.
-
Alkylation of Nucleophiles: The t-butyl cation can alkylate any nucleophilic species present in the reaction mixture, including the product amine or solvent impurities.
-
Solution: The use of scavengers such as anisole or thioanisole can trap the t-butyl cation and prevent unwanted side reactions.
-
-
Product Isolation and Purification Issues: The hydrochloride salt is typically a crystalline solid, but losses can occur during workup and purification.
-
Solution: After removal of the solvent and excess HCl under vacuum, the product is often precipitated from a suitable solvent system (e.g., by adding diethyl ether to a methanolic solution). Ensure the precipitation is complete by cooling the mixture. Washing the precipitate with a non-polar solvent can help remove organic impurities without dissolving the product.
-
Experimental Protocols
Protocol 1: Synthesis of Boc-D-alaninamide via Mixed Anhydride Method
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Boc-D-alanine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to -15°C in an acetone/dry ice bath. Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise, ensuring the temperature does not exceed -10°C.
-
Mixed Anhydride Formation: To the cooled solution, add isobutyl chloroformate (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature at -15°C. Stir the reaction mixture for an additional 30 minutes at this temperature.
-
Amidation: In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents). Add this solution dropwise to the mixed anhydride reaction mixture, keeping the temperature below -10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-alaninamide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Deprotection of Boc-D-alaninamide to this compound
-
Reaction Setup: In a round-bottom flask, dissolve Boc-D-alaninamide (1 equivalent) in anhydrous 1,4-dioxane.
-
Deprotection: To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Product Isolation:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add anhydrous diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the white solid by filtration.
-
Wash the solid with cold diethyl ether to remove any remaining organic impurities.
-
Dry the product under vacuum to obtain pure this compound. The yield is typically greater than 95%.[2]
-
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Optimizing reaction conditions for peptide coupling with L-alaninamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on peptide coupling reactions involving L-alaninamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction with L-alaninamide hydrochloride is not working. What are the most common reasons for failure?
A1: The most common reasons for a failed peptide coupling reaction with L-alaninamide hydrochloride include:
-
Incomplete neutralization of the hydrochloride salt: The amine group of L-alaninamide is protonated due to the hydrochloride salt. It must be neutralized by a base to become a nucleophile and react with the activated carboxylic acid.[1]
-
Inappropriate choice of coupling reagent: The efficiency of coupling reagents varies depending on the specific amino acids being coupled.[1][2][3]
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and concentration can significantly impact the reaction outcome.[4][5]
-
Racemization: The chiral integrity of the amino acids can be compromised under certain conditions, leading to the formation of diastereomers.[1][2][6]
-
Side reactions: Undesired reactions, such as the formation of by-products from the coupling reagent or side-chain reactions, can reduce the yield of the desired peptide.[2][7]
Q2: How do I choose the right coupling reagent for my reaction with L-alaninamide hydrochloride?
A2: The choice of coupling reagent is crucial for a successful peptide synthesis.[1] Commonly used classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.[8]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective reagents. However, they can lead to racemization, and the byproduct of DCC (dicyclohexylurea) is poorly soluble, making it less suitable for solid-phase synthesis.[1][2][7] When using carbodiimides, it is highly recommended to use them in combination with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization and improve efficiency.[1][2]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are generally more efficient than carbodiimides and lead to less racemization.[3] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][7] PyBOP is a safer alternative.
-
Uronium Salts (e.g., HBTU, HATU, HCTU): These are among the most efficient and popular coupling reagents, known for fast reaction times and low racemization.[2][3] HATU is generally considered more reactive than HBTU.[2][7] It is important to note that using an excess of uronium reagents can lead to capping of the N-terminus of the peptide chain.[2][7]
Q3: What is the role of a base in the coupling reaction with L-alaninamide hydrochloride, and which one should I use?
A3: A base is essential in the coupling reaction with L-alaninamide hydrochloride to neutralize the hydrochloride salt and liberate the free amine group, making it nucleophilic.[1] Additionally, many coupling reagents, particularly uronium and phosphonium salts, require a base for the activation of the carboxylic acid.[1]
Commonly used non-nucleophilic tertiary amines include:
-
N,N-Diisopropylethylamine (DIPEA or DIEA): A sterically hindered base that is widely used.
-
N-methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be beneficial in reducing racemization.[1]
-
sym-Collidine: A sterically hindered and weaker base that can be used in cases where racemization is a significant concern.[1]
Typically, one equivalent of base is required to neutralize the hydrochloride salt, and additional equivalents may be needed depending on the coupling reagent used.
Q4: Which solvent should I use for my peptide coupling reaction?
A4: The choice of solvent is critical as it affects the solvation of the reactants and can influence the reaction rate and yield.[4][9] The most commonly used solvents in peptide synthesis are:
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent choice for most peptide coupling reactions due to its ability to solvate peptides well.[4]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP is a good solvent for peptide synthesis and can sometimes be superior for aggregating sequences.[4][10]
-
Dichloromethane (DCM): A less polar solvent that can also be used, sometimes in combination with DMF.[10]
Recently, greener solvent alternatives such as propylene carbonate and 2-methyltetrahydrofuran (2-MeTHF) have been explored.[5][11]
Q5: How can I monitor the progress of my peptide coupling reaction?
A5: Monitoring the reaction is crucial to determine its completion and to decide if a recoupling step is necessary.[10] The most common method for monitoring solid-phase peptide synthesis is the Kaiser test .[10][12][13]
-
Kaiser Test: This is a colorimetric test that detects the presence of primary amines. A positive result (intense blue color) indicates that the coupling is incomplete, as there are still free N-terminal amines. A negative result (yellow/colorless) suggests the coupling is complete.[10] The Kaiser test is not reliable for N-terminal proline.[10]
Other methods for monitoring include chromatography (TLC, HPLC) after cleaving a small sample from the resin, or the use of alternative colorimetric tests like the chloranil test or isatin test for secondary amines.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete neutralization of L-alaninamide hydrochloride. | Ensure at least one equivalent of a suitable base (e.g., DIPEA, NMM) is added to the reaction mixture.[1] |
| Inefficient coupling reagent. | Switch to a more powerful coupling reagent like HATU or HCTU.[2][3][10] | |
| Poor solvation of reactants. | Change the solvent to one known for better peptide solvation, such as DMF or NMP.[4] Consider solvent mixtures if aggregation is suspected.[10][14] | |
| Steric hindrance. | Increase reaction time and/or temperature. Use a more reactive coupling reagent. | |
| Presence of starting material after extended reaction time | Aggregation of the peptide chain. | Change the solvent (e.g., to NMP or add DMSO).[10] Perform a second coupling (recoupling).[10] |
| Deactivation of the coupling reagent. | Ensure anhydrous conditions, as moisture can deactivate many coupling reagents. | |
| Formation of multiple products (diastereomers) | Racemization of the activated amino acid. | Add a racemization suppressant like HOBt or HOAt.[1][2][6] Use a weaker base such as NMM or collidine.[1] Lower the reaction temperature.[1] |
| Product mass is higher than expected | Guanidinylation of the N-terminus. | This can occur with excess uronium reagents (HBTU, HATU).[2][7] Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[2] |
| Kaiser test is positive after coupling | Incomplete coupling reaction. | Perform a second coupling step (recoupling) with fresh reagents.[10] If the test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[10] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Additives/Co-reagents |
| DCC/DIC | Carbodiimide | Cost-effective. | Can cause racemization; DCC byproduct is insoluble.[1][2][7] | HOBt, HOAt to suppress racemization.[1][2] |
| EDC | Carbodiimide | Water-soluble byproduct, easy removal.[2][7] | Can still cause racemization. | HOBt, HOAt. |
| BOP | Phosphonium Salt | High efficiency, low racemization.[7] | Produces carcinogenic HMPA byproduct.[1][7] | Base (e.g., DIPEA, NMM). |
| PyBOP | Phosphonium Salt | Safer alternative to BOP, high efficiency.[3] | More expensive than carbodiimides. | Base (e.g., DIPEA, NMM). |
| HBTU/TBTU | Uronium Salt | High efficiency, fast reactions.[2] | Excess can cause N-terminal guanidinylation.[2][7] | Base (e.g., DIPEA, NMM). |
| HATU | Uronium Salt | Very high efficiency, less racemization than HBTU.[2][3][7] | More expensive; excess can cause guanidinylation.[2][7] | Base (e.g., DIPEA, NMM). |
| HCTU | Uronium Salt | High efficiency, good solubility. | More recent, may be more expensive. | Base (e.g., DIPEA, NMM). |
| COMU | Uronium Salt | High efficiency, safer (non-explosive byproduct), good solubility.[2][15] | More expensive. | Base (e.g., DIPEA, NMM). |
Table 2: Common Solvents for Peptide Coupling
| Solvent | Properties | Advantages | Disadvantages |
| DMF | Polar aprotic | Excellent solvation for most peptides.[4] | Toxicity concerns.[5] |
| NMP | Polar aprotic | Excellent solvation, can be better than DMF for aggregating sequences.[4][10] | Toxicity concerns.[11] |
| DCM | Nonpolar aprotic | Good for dissolving protected amino acids. | Less effective at solvating growing peptide chains.[4] |
| 2-MeTHF | Ether | "Greener" alternative.[11] | May require optimization of reaction conditions.[11] |
| Propylene Carbonate | Carbonate | "Greener" alternative.[5] | May not be suitable for all resin types.[5] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with L-alaninamide Hydrochloride using HATU
-
Resin Swelling (for Solid-Phase Synthesis): Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of the Carboxylic Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (1.2 equivalents relative to the resin loading) and HATU (1.2 equivalents) in DMF.
-
Addition of Base: Add DIPEA (2.4 equivalents) to the activated amino acid solution. The solution will typically change color.
-
Coupling to L-alaninamide Hydrochloride: In the reaction vessel containing the deprotected peptide-resin or the starting resin, add a solution of L-alaninamide hydrochloride (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF. Allow to mix for 5 minutes.
-
Initiation of Coupling: Add the pre-activated amino acid solution to the reaction vessel.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[10]
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.
-
Recoupling/Capping (if necessary): If the Kaiser test is positive, repeat steps 3-8. If it remains positive, cap the unreacted amines using a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.[10]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a few beads of the resin from the reaction vessel and wash them thoroughly with DMF to remove any residual reagents.
-
Reagent Addition: Place the washed beads in a small test tube and add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% 0.001 M KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
Visualizations
Caption: Workflow for peptide coupling with L-alaninamide hydrochloride.
Caption: Troubleshooting decision tree for peptide coupling reactions.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
Preventing side reactions during the derivatization of (2R)-2-aminopropanamide
Welcome to the technical support center for the derivatization of (2R)-2-aminopropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of (2R)-2-aminopropanamide?
A1: The primary side reactions encountered during the derivatization of (2R)-2-aminopropanamide are:
-
Racemization/Epimerization: Loss of stereochemical integrity at the chiral center, leading to a mixture of (R) and (S) enantiomers.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide intermediate containing the alaninamide residue, leading to the formation of a cyclic dipeptide and truncation of the desired product.[1]
-
Over-acylation or N,N-diacylation: In some cases, the amide nitrogen can also be acylated, particularly under harsh conditions.
-
Side reactions related to protecting groups: Incomplete deprotection or side reactions caused by the protecting groups themselves can occur.
Q2: How can I minimize racemization during the coupling step?
A2: Minimizing racemization is critical for maintaining the desired biological activity of your final compound. Key strategies include:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU, especially in the presence of an additive like HOBt or HOAt, are generally preferred over carbodiimides like DCC, which are more prone to causing racemization.[2][3] Ynamides have also been reported as racemization-free coupling reagents.[4]
-
Reaction Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to reduce the rate of enolization, which is a key step in the racemization pathway.
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine. The amount of base should be carefully controlled, as excess base can promote racemization.[2]
-
Activation Time: Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine component.
Q3: What is diketopiperazine (DKP) formation and when is it most likely to occur?
A3: Diketopiperazine formation is an intramolecular cyclization that can occur after the coupling of the second amino acid to the N-terminus of (2R)-2-aminopropanamide. The free N-terminal amine of the newly formed dipeptide attacks the amide carbonyl of the alaninamide residue, leading to the formation of a stable six-membered ring and cleavage from the growing peptide chain or resin. This side reaction is particularly prevalent:
-
During the deprotection of the N-terminal protecting group of the second amino acid.[5]
-
When the second amino acid is proline or glycine, as these residues can facilitate the necessary cis-amide bond conformation for cyclization.[1]
-
Under basic conditions used for Fmoc deprotection.[5]
Q4: How can I prevent diketopiperazine formation?
A4: To prevent DKP formation, consider the following strategies:
-
Use of Dipeptide Building Blocks: Couple a pre-formed and protected dipeptide to your substrate instead of sequential single amino acid couplings.
-
Choice of Protecting Group: For the second amino acid, using a protecting group that is removed under acidic conditions (like Boc) can be advantageous if the subsequent steps are compatible, as the basic conditions for Fmoc removal are avoided.
-
Modification of Deprotection Conditions: When using Fmoc chemistry, shortening the piperidine treatment time for the second amino acid deprotection can help minimize DKP formation.
-
In Situ Neutralization: In Boc-based synthesis, in situ neutralization protocols can be employed to minimize the time the free amine is exposed.[6]
Troubleshooting Guides
Problem 1: Loss of Chiral Purity (Racemization/Epimerization)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Chiral HPLC or GC analysis shows the presence of the undesired (S)-enantiomer. | Inappropriate coupling reagent: Use of carbodiimides (e.g., DCC, EDC) without additives.[2] | Switch to a uronium/aminium reagent (e.g., HBTU, HATU) in combination with an additive like HOBt or HOAt.[3] Consider using racemization-free reagents like ynamides.[4] |
| Excessive base: The base used for neutralization or to catalyze the coupling is too strong or used in excess.[2] | Use a hindered base like DIEA or 2,4,6-collidine.[2] Use the minimum amount of base necessary (typically 1-2 equivalents). | |
| Elevated reaction temperature: Higher temperatures increase the rate of racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C). | |
| Prolonged activation time: The activated carboxylic acid is allowed to stand for too long before the addition of the amine. | Add the (2R)-2-aminopropanamide to the reaction mixture immediately after activating the carboxylic acid. |
Problem 2: Presence of a Lower Molecular Weight Byproduct (Diketopiperazine Formation)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mass spectrometry or HPLC analysis shows a significant peak corresponding to the mass of a cyclic dipeptide. | Intramolecular cyclization after the second amino acid coupling. | Modify the synthetic strategy: Instead of sequential coupling, use a pre-synthesized, N-protected dipeptide for the coupling step. |
| Basic conditions during Fmoc deprotection. [5] | Shorten deprotection time: Reduce the piperidine treatment time for the deprotection of the second amino acid. | |
| Change protecting group strategy: If feasible for your overall synthetic route, use a Boc-protected second amino acid and deprotect under acidic conditions. | ||
| Sequence-dependent cyclization: The second amino acid residue (e.g., Pro, Gly) promotes DKP formation.[1] | If the sequence can be altered, consider a different second amino acid. If not, the use of dipeptide building blocks is the most effective solution. |
Experimental Protocols
Protocol 1: N-Terminal Boc Protection of (2R)-2-aminopropanamide
This protocol describes a general method for the protection of the primary amine of (2R)-2-aminopropanamide using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
(2R)-2-aminopropanamide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system like acetone/water)[7]
-
Ethyl acetate
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (2.2 equivalents) or an equivalent amount of NaOH to neutralize the hydrochloride and create basic conditions.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in dioxane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected product.
Workflow for Boc Protection:
Caption: Workflow for the Boc protection of (2R)-2-aminopropanamide.
Protocol 2: N-Terminal Fmoc Protection of (2R)-2-aminopropanamide
This protocol outlines a general procedure for the Fmoc protection of (2R)-2-aminopropanamide using Fmoc-OSu.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
The Fmoc-protected product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Logical Diagram for Troubleshooting Fmoc Protection:
Caption: Troubleshooting guide for low yield in Fmoc protection.
Data Summary
While specific quantitative data for the derivatization of (2R)-2-aminopropanamide is limited in the literature, the following tables summarize general trends observed for analogous amino acid derivatizations that can guide experimental design.
Table 1: Qualitative Impact of Coupling Reagents on Racemization
| Coupling Reagent Class | Example(s) | General Tendency for Racemization | Additives to Reduce Racemization |
| Carbodiimides | DCC, EDC | Higher | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP | Moderate to Low | - |
| Uronium/Aminium Salts | HBTU, HATU | Low | HOAt |
| Ynamides | MYMsA, MYMTsA | Very Low/None Reported[4] | - |
Table 2: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Condition Favoring DKP Formation | Condition Minimizing DKP Formation |
| Reaction Step | N-terminal deprotection of the second amino acid[5] | Use of pre-formed dipeptides |
| Base | Strong, non-hindered bases | Weaker bases, shorter exposure time |
| Solvent | Aprotic polar solvents (e.g., DMF) | - |
| Sequence (N-terminal to C-terminal) | Xaa-Pro-Ala-NH₂ or Xaa-Gly-Ala-NH₂[1] | Sequences with more sterically hindered second amino acids |
| Protecting Group Chemistry | Fmoc (requires basic deprotection) | Boc (requires acidic deprotection) |
References
- 1. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude L-alaninamide Hydrochloride
Welcome to the technical support center for the purification of crude L-alaninamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this important pharmaceutical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude L-alaninamide hydrochloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Product Instead of Crystals | - High concentration of impurities.- Residual solvent (e.g., methanol).- Rate of anti-solvent (acetone) addition is too fast.- Insufficient cooling. | - Wash the crude product: Before recrystallization, wash the crude solid with a small amount of cold acetone to remove some impurities.- Ensure complete solvent removal: After the reaction, ensure all methanol is removed under reduced pressure before attempting crystallization.- Slow down anti-solvent addition: Add acetone dropwise to the aqueous solution of L-alaninamide hydrochloride while stirring vigorously.- Gradual cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Low Yield of Purified Product | - Incomplete precipitation.- Product loss during filtration and washing.- Sub-optimal pH for crystallization. | - Optimize anti-solvent volume: Gradually increase the volume of acetone added to maximize precipitation without crashing out impurities.- Minimize washing volume: Wash the filtered crystals with a minimal amount of cold acetone.- Ensure acidic pH: The pH should be acidic (around 1.5-2.0) to ensure the hydrochloride salt is fully formed and less soluble.[1] |
| Discolored (Yellow/Brown) Product | - Presence of colored impurities from starting materials or side reactions.- Degradation of the product due to excessive heat. | - Activated carbon treatment: Dissolve the crude product in a minimal amount of hot water, add a small amount of activated carbon, stir for 10-15 minutes, and filter hot to remove the carbon and adsorbed impurities before proceeding with crystallization.- Avoid excessive heat: During the removal of solvents, use a water bath and maintain the temperature below 50-60°C. |
| High Residual Ammonium Chloride | - Inefficient removal of ammonium chloride after the ammonolysis step. | - Thorough washing of the filter cake: After filtering the ammonium chloride, wash the cake with a sufficient amount of methanol to dissolve and remove any trapped product.[1]- Recrystallization: A carefully executed recrystallization will effectively separate L-alaninamide hydrochloride from the more soluble ammonium chloride. |
| Broad Melting Point Range | - Presence of impurities.- Residual solvent. | - Repeat recrystallization: Perform a second recrystallization to improve purity.- Thorough drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) for an extended period to remove any trapped solvent. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in crude L-alaninamide hydrochloride?
Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted L-alanine: The starting material may not have fully reacted.
-
Ammonium chloride: A major byproduct from the ammonolysis step.
-
Residual Solvents: Methanol and acetone are commonly used and may be present in the final product if not adequately removed.
-
-
Side-Reaction Products:
-
Dipeptides and oligomers: Self-condensation of L-alaninamide can occur.
-
Racemization: The chiral center of L-alanine can be susceptible to racemization, leading to the presence of D-alaninamide hydrochloride.
-
-
Impurities from Starting Materials:
-
Impurities present in the starting L-alanine, such as other amino acids (e.g., glutamic acid) or related organic acids (e.g., malic acid), can be carried through the synthesis.
-
2. What is a standard and effective method for the purification of crude L-alaninamide hydrochloride?
A widely used and effective method is recrystallization. A typical procedure involves the following steps:
-
Dissolve the crude L-alaninamide hydrochloride in a minimal amount of hot water.
-
If the solution is colored, treat it with activated carbon and filter while hot.
-
Cool the solution to room temperature.
-
Slowly add an anti-solvent, such as acetone, with vigorous stirring to induce crystallization.
-
Allow the mixture to stand at a low temperature (e.g., 0-4°C) to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
3. Are there alternative purification methods to recrystallization?
Yes, for very impure samples or to achieve very high purity, chromatographic methods can be employed. Given the polar nature of L-alaninamide hydrochloride, the following techniques are suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for retaining and separating highly polar compounds.
-
Reverse-Phase Chromatography with an Aqueous Mobile Phase: Using a C18 column with a highly aqueous mobile phase (with or without an ion-pairing agent) can also be effective.
4. How can I assess the purity of my L-alaninamide hydrochloride sample?
Several analytical techniques can be used to determine the purity:
-
High-Performance Liquid Chromatography (HPLC): A HILIC or reverse-phase method can be used to separate and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the compound and detect the presence of impurities. The spectrum should show characteristic peaks for the alaninamide protons.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Optical Rotation: Measurement of the specific rotation can confirm the enantiomeric purity of the L-isomer.
Quantitative Data on Purification Strategies
Data in this table is illustrative and based on typical outcomes. Actual results will vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Single Recrystallization (Water/Acetone) | 75 - 85 | 95 - 98 | Good for removing bulk impurities. |
| Double Recrystallization (Water/Acetone) | 60 - 75 | > 99 | Higher purity but with some loss of material. |
| Activated Carbon Treatment + Recrystallization | 70 - 80 | 98 - 99.5 | Effective for removing colored impurities. |
| HILIC Flash Chromatography | 50 - 70 | > 99.5 | Suitable for achieving very high purity and for separating closely related impurities. |
Experimental Protocols
Protocol 1: Standard Recrystallization of L-alaninamide Hydrochloride
-
Dissolution: In a suitable flask, add the crude L-alaninamide hydrochloride. For every 1 gram of crude material, add 2-3 mL of deionized water. Heat the mixture in a water bath with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the crude product weight). Stir the mixture for 10-15 minutes.
-
(Optional) Hot Filtration: If activated carbon was used, filter the hot solution through a pre-heated funnel with filter paper to remove the carbon.
-
Crystallization: Allow the clear solution to cool to room temperature. Slowly add acetone (typically 5-10 volumes relative to the initial water volume) dropwise with constant, vigorous stirring. The solution will become cloudy, indicating the onset of crystallization.
-
Cooling: Once the acetone addition is complete, place the flask in an ice bath or a refrigerator at 0-4°C for at least 2 hours to complete the crystallization process.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: HILIC Flash Chromatography Purification
-
Stationary Phase: Use a silica gel or an amide-bonded silica gel column suitable for flash chromatography.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid
-
-
Sample Preparation: Dissolve the crude L-alaninamide hydrochloride in a minimal amount of the initial mobile phase composition or in a small amount of water and then dilute with acetonitrile.
-
Column Equilibration: Equilibrate the column with a mobile phase of high organic content (e.g., 95% Solvent A, 5% Solvent B).
-
Elution: Load the sample onto the column and elute with a gradient of increasing polarity (i.e., increasing the percentage of Solvent B). A typical gradient might be from 5% to 50% Solvent B over 20-30 column volumes.
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified L-alaninamide hydrochloride.
Visualizations
Caption: Standard recrystallization workflow for L-alaninamide hydrochloride.
Caption: Decision tree for selecting a purification strategy.
References
How to remove NaCl precipitate after neutralizing L-alaninamide hydrochloride.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of sodium chloride (NaCl) precipitate following the neutralization of L-alaninamide hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the workup of L-alaninamide after neutralization.
Q1: I've neutralized my L-alaninamide hydrochloride with sodium hydroxide in an alcohol solvent, and now I have a large amount of white precipitate. How can I be sure it's NaCl and that my product is in the solution?
A: The white precipitate is almost certainly sodium chloride. This is because L-alaninamide free base is soluble in polar organic solvents like methanol and ethanol, while NaCl is practically insoluble in these solvents.[1] To confirm, you can take a small sample of the supernatant (the liquid), evaporate the solvent, and analyze the residue (your expected L-alaninamide product) by techniques like NMR spectroscopy or by checking its melting point. The significant insolubility of NaCl in the reaction solvent is the basis for its removal by filtration.
Q2: My filtration is extremely slow, and the filter paper keeps clogging. What can I do to speed up the process?
A: Fine precipitates, like NaCl formed in this reaction, are a common cause of slow filtration. Here are several strategies to address this:
-
Use a Broader Funnel: A larger surface area can prevent clogging.
-
Vacuum Filtration: Using a Büchner or Hirsch funnel with a vacuum flask is significantly faster than gravity filtration for collecting solids.[2]
-
Filter Aid: Add a small layer of an inert filter aid, such as Celite® (diatomaceous earth), on top of the filter paper. This creates a porous layer that prevents the fine NaCl particles from embedding into the filter paper pores.
-
Centrifugation: For smaller scales, you can centrifuge the mixture and then carefully decant the supernatant liquid containing your product. The salt pellet can then be washed with a small amount of cold solvent, centrifuged again, and the supernatants combined.
Q3: After filtering and evaporating my solvent, my L-alaninamide product is still contaminated with salt. How can I remove this residual NaCl?
A: Residual salt contamination is common if the precipitate was not washed thoroughly or if some NaCl dissolved in the solvent. The most effective way to remove it is through recrystallization.
-
Select a Solvent System: Choose a solvent or solvent pair where L-alaninamide has high solubility when hot and low solubility when cold. An ethanol/water mixture is a good starting point.
-
Dissolve and Filter: Dissolve the impure product in a minimal amount of the hot solvent. If any solid (the NaCl) remains undissolved, perform a hot gravity filtration to remove it.
-
Crystallize: Allow the hot, clear solution to cool slowly. Pure L-alaninamide crystals should form, leaving the more soluble impurities (any remaining NaCl) in the mother liquor.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Q4: Can I avoid the formation of an NaCl precipitate altogether?
A: Yes, there are alternative strategies to avoid precipitating inorganic salts:
-
Use an Alternative Base: Employ a base that forms a soluble salt or a non-ionic byproduct. For example, using a tertiary amine base like triethylamine (TEA) will form triethylammonium chloride, which is often soluble in organic solvents. However, you will then need to separate your product from this salt, typically through an aqueous extraction.
-
Use a Resin-Based Reagent: An ion-exchange resin (basic form) can be used to neutralize the hydrochloride. The resin can then be filtered off, leaving the L-alaninamide free base in solution. This method is very clean but can be more expensive.
-
Aqueous Workup: Neutralize the L-alaninamide hydrochloride in water with a base like NaOH. Then, extract the L-alaninamide free base into an organic solvent in which NaCl is insoluble (e.g., dichloromethane or ethyl acetate). This moves the salt into the aqueous layer, separating it from your product in the organic layer. This method depends on the partition coefficient of L-alaninamide between the two phases.
Process Visualization & Data
Troubleshooting NaCl Removal
Caption: Troubleshooting workflow for NaCl precipitate issues.
Solvent Solubility Data
The key to this separation is the significant difference in solubility between L-alaninamide and NaCl in common organic solvents.
Table 1: Solubility of L-Alaninamide (Free Base)
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble | Highly soluble due to its polar nature. |
| Methanol | Soluble | A good solvent for the neutralization reaction. |
| Ethanol | Soluble | Commonly used; provides a good balance of product solubility and salt insolubility. |
| Isopropanol | Soluble | Another effective solvent for the reaction and filtration. |
| Ether | Poorly Soluble | Not a suitable solvent for the free base. |
Table 2: Solubility of Sodium Chloride (NaCl) at 25°C
| Solvent | Solubility (g / 100 mL) | Reference |
|---|---|---|
| Water | 36.0 | [1] |
| Methanol | 1.40 | [1] |
| Ethanol | 0.065 | [1] |
| Isopropanol | 0.003 |[1] |
Frequently Asked Questions (FAQs)
FAQ1: What is the most effective and straightforward method for neutralizing L-alaninamide HCl and removing the salt?
The most common and direct method involves using a slight excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent where the resulting salt (NaCl or KCl) has very low solubility. Isopropanol or ethanol are excellent choices. The salt precipitates and can be removed by simple vacuum filtration, leaving the desired L-alaninamide product in the solution.
FAQ2: What is a standard protocol for the neutralization and filtration?
A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow is to suspend the L-alaninamide hydrochloride in an appropriate alcohol (e.g., ethanol), add one equivalent of a base (like NaOH), stir for several hours to ensure the reaction is complete, and then filter the mixture to remove the precipitated NaCl. The filter cake should be washed with a small amount of cold solvent to recover any trapped product. The combined filtrates contain the purified L-alaninamide.
FAQ3: How can I avoid using a strong base like NaOH?
If your molecule is sensitive to strong bases, you can use a milder inorganic base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3] These will also produce NaCl, which can be filtered off. The neutralization reaction may be slower, requiring longer stirring times or gentle heating. Alternatively, organic bases like triethylamine can be used, but this introduces a different purification challenge (see Troubleshooting Q4).
General Workflow Visualization
Caption: General workflow for L-alaninamide purification.
Experimental Protocols
Protocol 1: Neutralization and Filtration
-
Objective: To prepare L-alaninamide free base from its hydrochloride salt.
-
Materials:
-
L-alaninamide hydrochloride
-
Sodium hydroxide (pellets or powder)
-
Anhydrous Ethanol (or Isopropanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter flask assembly
-
-
Procedure:
-
In a clean, dry round-bottom flask, suspend L-alaninamide hydrochloride in anhydrous ethanol (approx. 10 mL of ethanol per gram of hydrochloride salt).
-
Begin stirring the suspension at room temperature to form a slurry.
-
Weigh out one molar equivalent of solid sodium hydroxide.
-
Slowly add the sodium hydroxide to the stirring suspension. The mixture may warm slightly.
-
Allow the reaction to stir at room temperature for 10-12 hours to ensure complete neutralization.
-
Set up a vacuum filtration apparatus with a Büchner funnel. Place a piece of filter paper in the funnel and wet it with a small amount of clean ethanol.
-
Pour the reaction slurry into the funnel and apply vacuum. The liquid (filtrate) contains your product.
-
Wash the solid NaCl precipitate (the filter cake) with two small portions of cold ethanol to recover any remaining product.
-
Combine the filtrate and the washes. This solution now contains your L-alaninamide. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Objective: To remove residual NaCl from L-alaninamide.
-
Materials:
-
Crude L-alaninamide (containing NaCl)
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
-
Procedure:
-
Place the crude L-alaninamide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid when the solvent is boiling.
-
If the solid does not fully dissolve (due to the salt), add hot deionized water dropwise until a clear solution is achieved at boiling. Avoid adding excess water.
-
If any solids are still visible, perform a hot gravity filtration to remove the insoluble NaCl.
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the pure L-alaninamide crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals thoroughly to remove all solvent.
-
References
Common impurities in commercial L-alaninamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing common impurities in commercial L-alaninamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial L-alaninamide hydrochloride and where do they originate?
The presence of impurities in L-alaninamide hydrochloride is typically related to the synthetic process or degradation. The most common synthetic route involves the esterification of L-alanine followed by amidation. This process can lead to several process-related impurities.
Synthesis Pathway and Impurity Formation
Technical Support Center: Optimizing Crystallization Conditions for L-alaninamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of L-alaninamide hydrochloride. It includes troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible crystallizations.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of L-alaninamide hydrochloride, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Failure to Crystallize (Solution remains clear) | 1. Insufficient supersaturation (solution is too dilute).2. High purity of the compound leading to slow nucleation.3. Inappropriate solvent system. | 1. Induce Nucleation: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of L-alaninamide hydrochloride.2. Increase Supersaturation: - Slowly evaporate some of the solvent. - Gradually cool the solution to a lower temperature.3. Solvent System Adjustment: - If using a mixed solvent system, slowly add a small amount of anti-solvent (e.g., acetone). |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | 1. The melting point of the compound is lower than the crystallization temperature.2. High concentration of impurities depressing the melting point.3. Supersaturation is too high, leading to liquid-liquid phase separation. | 1. Reduce Supersaturation Rate: - Re-heat the solution until the oil dissolves and allow it to cool more slowly. - Add a small amount of the primary solvent to reduce the overall supersaturation.2. Improve Purity: - Consider a pre-purification step if the starting material has significant impurities.3. Seeding: - Introduce seed crystals at a temperature slightly above the oiling out point to encourage direct crystallization. |
| Formation of Fine Powder or Small Needles | 1. Very rapid crystallization due to high supersaturation.2. Insufficient time for crystal growth. | 1. Slow Down Crystallization: - Reduce the cooling rate. - Use a solvent system where the solubility is slightly higher to allow for slower crystal growth. - Add the anti-solvent more slowly.2. Optimize Seeding: - Use a smaller number of larger seed crystals. |
| Low Crystal Yield | 1. Too much solvent used, leading to high solubility in the mother liquor.2. Incomplete crystallization.3. Loss of material during transfer and filtration. | 1. Optimize Solvent Volume: - Use the minimum amount of hot solvent required to fully dissolve the solid.2. Ensure Complete Crystallization: - Allow sufficient time for crystallization at the final temperature. - Consider placing the crystallization mixture in a colder environment (e.g., refrigerator) to maximize precipitation.3. Careful Handling: - Ensure all crystalline material is transferred during filtration. - Wash the crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product. |
| Polymorphic Inconsistency | 1. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can favor the formation of different polymorphs. | 1. Consistent Protocol: - Strictly control all crystallization parameters between batches.2. Seeding: - Use seed crystals of the desired polymorph to direct the crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of L-alaninamide hydrochloride?
A1: L-alaninamide hydrochloride is soluble in water, methanol, and ethanol, and sparingly soluble in polar organic solvents like DMSO.[1] It is poorly soluble in low polarity organic solvents such as ether and n-butanol.[1] For crystallization, methanol is commonly used as the primary solvent, and acetone is often employed as an anti-solvent to induce precipitation.[2][3]
Q2: What is a typical temperature range for the crystallization of L-alaninamide hydrochloride?
A2: A common procedure involves dissolving the L-alaninamide hydrochloride in a suitable solvent like methanol at an elevated temperature (e.g., reflux) and then cooling to induce crystallization.[2] One documented method specifies cooling the solution in a refrigerator for 12 hours after pH adjustment.[2][3]
Q3: How does pH affect the crystallization process?
A3: Adjusting the pH is a critical step in the crystallization of L-alaninamide hydrochloride. A specific protocol indicates adjusting the pH to approximately 1.55 with hydrochloric acid before cooling to initiate crystallization.[2][3] This acidic pH ensures the stability of the hydrochloride salt and promotes its crystallization.
Q4: Should I use seeding for the crystallization of L-alaninamide hydrochloride?
A4: While not always mandatory, seeding is a highly recommended technique to control the crystallization process. Seeding can help to:
-
Induce crystallization when it is slow to start.
-
Control the crystal size and morphology.
-
Potentially direct the formation of a desired polymorph.
Q5: How can I improve the purity of my L-alaninamide hydrochloride crystals?
A5: The purity of the crystals is influenced by the purity of the starting material and the crystallization process itself. To improve purity:
-
Ensure the starting material is of high quality.
-
Allow the crystals to form slowly, as rapid crystallization can trap impurities.
-
After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
Data Presentation
Table 1: Solubility of L-alaninamide Hydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| N,N-dimethylformamide (DMF) | Soluble | [1] |
| Ether | Poorly soluble | [1] |
| n-Butanol | Insoluble | [2][4] |
Table 2: Key Parameters from a Reported Crystallization Protocol
| Parameter | Value | Reference |
| Primary Solvent | Methanol | [2][3] |
| Anti-solvent | Acetone | [2][3] |
| Final pH | 1.55 | [2][3] |
| Cooling Temperature | Refrigeration | [2][3] |
| Cooling Time | 12 hours | [2][3] |
| Drying Temperature | 45 °C | [2][3] |
| Reported Yield | 85% | [2][3] |
Experimental Protocols
Protocol 1: Cooling Crystallization with Anti-solvent Addition
This protocol is based on a reported method for the crystallization of L-alaninamide hydrochloride.[2][3]
-
Dissolution: Dissolve the crude L-alaninamide hydrochloride in methanol. If necessary, gently heat the mixture to ensure complete dissolution.
-
pH Adjustment: Cool the solution and slowly add a 10% hydrochloric acid solution dropwise while stirring until the pH of the solution reaches approximately 1.55.
-
Cooling and Crystallization: Seal the container and place it in a refrigerator for 12 hours to allow for slow cooling and crystal formation.
-
Anti-solvent Addition: After the cooling period, slowly add acetone to the cold solution to induce further precipitation of the crystals.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol or acetone to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at 45 °C for 12 hours.
Visualizations
Experimental Workflow for L-alaninamide Hydrochloride Crystallization
Caption: A typical experimental workflow for the crystallization of L-alaninamide hydrochloride.
Troubleshooting Decision Tree for Crystallization Issues
Caption: A decision tree to guide troubleshooting common crystallization problems.
References
Addressing moisture sensitivity of (2R)-2-aminopropanamide hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and formulating the moisture-sensitive compound, (2R)-2-aminopropanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound is the hydrochloride salt of D-alaninamide.[1] Like many amine salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3] This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which can impact powder flow, handling, and chemical stability.
Q2: How should I properly store this compound upon receipt?
To maintain its integrity, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] For long-term storage or for users in high-humidity environments, storing under an inert atmosphere, such as argon or nitrogen, is strongly recommended to prevent moisture ingress.[2][3]
Q3: What are the visible signs of moisture uptake or degradation?
The primary visible sign of moisture uptake is a change in the physical state of the powder. You may observe:
-
Caking or Clumping: The free-flowing powder becomes a solid mass.
-
Stickiness: The material becomes difficult to handle and may adhere to spatulas or weighing paper.
-
Deliquescence: In cases of significant moisture absorption, the solid may partially or fully dissolve into a liquid.
Chemical degradation, such as hydrolysis of the amide group, may not be visible. Analytical techniques are required to detect such changes.
Q4: Can I use this compound after it has absorbed moisture?
Using the compound after significant moisture uptake is not recommended. The presence of water can negatively impact experimental accuracy due to incorrect mass measurements (weighing water along with the compound) and may promote chemical degradation. It is crucial to use the material in its specified dry, powdered form.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: The powder has clumped together in its original container.
This indicates that the container's seal was compromised during storage, allowing ambient moisture to enter.
-
Immediate Action: Move the container to a desiccator or a glove box with a controlled low-humidity environment to halt further moisture absorption.
-
Prevention: Always ensure containers are securely sealed after each use.[2] For frequent use, consider aliquoting the powder into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.
Logical Troubleshooting Workflow for Clumped Material
References
Validation & Comparative
A Comparative Analysis of (2R)- and (2S)-2-Aminopropanamide Hydrochloride
Abstract: This guide provides a detailed comparative analysis of the stereoisomers (2R)-2-aminopropanamide hydrochloride and (2S)-2-aminopropanamide hydrochloride. While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this document extrapolates from established principles of stereochemistry in pharmacology and biochemistry to present a probable comparative framework. The analysis covers potential differences in receptor binding, enzymatic stability, and cellular transport. Detailed hypothetical experimental protocols and data visualizations are provided to guide researchers in potential future studies.
Introduction
(2S)-2-aminopropanamide hydrochloride, the amide derivative of L-alanine, and its enantiomer, this compound (from D-alanine), represent a fundamental pair of stereoisomers. In biological systems, molecular chirality is paramount, often leading to significant differences in pharmacokinetics, pharmacodynamics, and toxicology between enantiomers. While L-amino acids and their derivatives are common in nature, D-enantiomers also play significant physiological roles, albeit less frequently. This guide explores the potential differences between these two molecules based on foundational biochemical principles.
Physicochemical Properties
The physicochemical properties of enantiomers are identical, except for their interaction with plane-polarized light. Any observed differences in their biological activity can, therefore, be attributed to their differential interactions with chiral biological macromolecules.
| Property | (2R)-2-aminopropanamide HCl | (2S)-2-aminopropanamide HCl | Data Source |
| Molecular Formula | C₃H₉ClN₂O | C₃H₉ClN₂O | Theoretical |
| Molar Mass | 124.57 g/mol | 124.57 g/mol | Theoretical |
| Appearance | White to off-white solid | White to off-white solid | Supplier Data |
| Optical Rotation | Positive (+) | Negative (-) | Theoretical |
Comparative Biological Activity (Hypothetical)
Based on the stereoselectivity of biological systems, the following differences in biological activity can be anticipated.
Enzymatic Stability
It is well-established that proteases and other enzymes exhibit a high degree of stereoselectivity. L-amino acid amides are generally more susceptible to hydrolysis by common proteases than their D-counterparts.
Hypothetical Experimental Data: Stability in Human Plasma
| Time (hours) | (2R)-Isomer Remaining (%) | (2S)-Isomer Remaining (%) |
| 0 | 100 | 100 |
| 1 | 98 | 85 |
| 2 | 97 | 72 |
| 4 | 95 | 55 |
| 8 | 92 | 30 |
Receptor-Binding Affinity
Receptor binding is highly specific. One enantiomer often exhibits a significantly higher affinity for a target receptor due to a more favorable three-dimensional fit.
Hypothetical Experimental Data: Binding Affinity for a Chiral Receptor
| Compound | Kᵢ (nM) |
| (2R)-2-aminopropanamide HCl | 850 |
| (2S)-2-aminopropanamide HCl | 75 |
Experimental Protocols
Protocol for Enzymatic Stability Assay
Objective: To determine the relative stability of (2R)- and (2S)-2-aminopropanamide hydrochloride in the presence of proteolytic enzymes in human plasma.
Materials:
-
This compound
-
(2S)-2-aminopropanamide hydrochloride
-
Human plasma (pooled)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Prepare stock solutions (10 mM) of each isomer in water.
-
Incubate each isomer at a final concentration of 100 µM in human plasma at 37°C.
-
At specified time points (0, 1, 2, 4, 8 hours), withdraw 50 µL aliquots.
-
Quench the enzymatic reaction by adding 150 µL of ice-cold ACN.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analyze the supernatant using a chiral HPLC method to quantify the remaining parent compound.
-
The mobile phase could consist of an isocratic mixture of 0.1% TFA in water and 0.1% TFA in ACN.
Protocol for Receptor-Binding Assay
Objective: To compare the binding affinity of the two isomers to a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H-ligand) specific for the receptor
-
(2R)- and (2S)-2-aminopropanamide hydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation counter
Procedure:
-
Perform a saturation binding experiment to determine the Kd of the radiolabeled ligand.
-
For competitive binding, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compounds (the two isomers).
-
Incubate for 1 hour at room temperature.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values and subsequently the Kᵢ values using the Cheng-Prusoff equation.
Visualized Workflows and Pathways
A Comprehensive Guide to Validating the Purity of Synthesized L-Alaninamide Hydrochloride for Researchers and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity validation is paramount to ensure safety, efficacy, and regulatory compliance. L-Alaninamide hydrochloride, a key building block in the synthesis of various chiral drugs and peptides, is no exception. This guide provides a detailed comparison of analytical methodologies for validating the purity of synthesized L-alaninamide hydrochloride, complete with experimental protocols and data presentation. It also offers a comparative analysis with common alternatives in peptide synthesis.
Physicochemical Properties of L-Alaninamide Hydrochloride
A foundational step in purity validation is the characterization of the compound's fundamental physical and chemical properties. These properties serve as a baseline for comparison against established standards.
| Property | Value |
| Molecular Formula | C₃H₈N₂O·HCl |
| Molecular Weight | 124.57 g/mol |
| Appearance | White to off-white crystalline powder[1][2] |
| Melting Point | 212-217 °C[3] |
| Solubility | Soluble in water, slightly soluble in methanol and ethanol[1][4] |
| Specific Optical Rotation | +10° to +12° (c=1 in Methanol)[5] |
Analytical Techniques for Purity Validation
A multi-faceted approach employing various analytical techniques is essential for a comprehensive assessment of L-alaninamide hydrochloride purity. Each technique provides unique insights into different aspects of the compound's purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the chemical and chiral purity of L-alaninamide hydrochloride. It separates the main compound from any impurities, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and the identification of organic impurities. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint of the compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized L-alaninamide hydrochloride. Electrospray ionization (ESI) is a common technique for this purpose, which should show a prominent peak corresponding to the molecular ion.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values should closely match the theoretical values for the pure compound.
Karl Fischer Titration
This technique is the gold standard for determining the water content in a sample, which is a critical parameter for a hygroscopic compound like L-alaninamide hydrochloride.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized L-alaninamide hydrochloride.
References
- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
A Comparative Analysis of Alaninamide Derivatives for Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant activity of several alaninamide derivatives, supported by experimental data. The information is intended to assist researchers in the field of epilepsy and neurotherapeutics in making informed decisions for further investigation and development of novel anticonvulsant agents.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant and neurotoxic profiles of key alaninamide derivatives, as determined in standard mouse models. Efficacy is presented as the median effective dose (ED50) in the maximal electroshock (MES) and 6 Hz seizure tests, which are models for generalized tonic-clonic and psychomotor seizures, respectively. The potential for motor impairment, a common side effect of anticonvulsant drugs, is indicated by the median toxic dose (TD50) in the rotarod test. A higher protective index (PI = TD50/ED50) suggests a more favorable therapeutic window.
| Compound | MES ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) in MES Test | Protective Index (PI) in 6 Hz Test |
| (R)-AS-1 | 66.3[1] | 24.3 | > 500 | > 7.5 | > 20.6 |
| Compound 5 | 48.0[1] | 45.2[1] | > 300[1] | > 6.25 | > 6.64 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are based on established procedures in preclinical anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
Procedure:
-
Male albino mice (weighing 20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.).
-
After a predetermined time (typically 30-60 minutes), a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes of the mouse to ensure good electrical contact and minimize discomfort.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of the hindlimbs.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated using probit analysis.
Hz Seizure Test
The 6 Hz seizure test is a model of psychomotor seizures and is particularly useful for identifying drugs that may be effective against therapy-resistant partial seizures.
Apparatus:
-
A constant-current electrical stimulator.
-
Corneal electrodes.
Procedure:
-
Male albino mice (weighing 18-25 g) are used.
-
The test compound is administered i.p.
-
Following a set pretreatment time, a drop of anesthetic/electrolyte solution is applied to the eyes.
-
A constant current electrical stimulus (typically 32 mA or 44 mA at a frequency of 6 Hz with a 0.2 ms pulse width for 3 seconds) is delivered via the corneal electrodes.[2]
-
The mice are then observed for a period of 1-2 minutes for characteristic seizure behaviors, which include stun, forelimb clonus, twitching of the vibrissae, and Straub tail.[2]
-
An animal is considered protected if it does not display these seizure behaviors and resumes normal exploratory activity.[2]
-
The ED50 is determined as the dose that protects 50% of the animals from the seizure.
Rotarod Neurotoxicity Test
The rotarod test is used to assess motor coordination and identify potential neurological deficits or motor impairment caused by a test compound.
Apparatus:
-
A rotarod apparatus, consisting of a rotating rod.
Procedure:
-
Mice are first trained to stay on the rotating rod at a slow speed.
-
On the day of the experiment, the test compound is administered.
-
At the time of peak effect, the mice are placed on the rotarod, which is then set to rotate at a constant speed (e.g., 10 rpm) or with accelerating speed.
-
The latency for the animal to fall off the rod is recorded, up to a maximum cutoff time (e.g., 120 seconds).
-
A significant decrease in the time spent on the rod compared to vehicle-treated control animals indicates motor impairment.
-
The TD50, the dose at which 50% of the animals exhibit motor impairment (fall from the rod), is calculated.
Mechanisms of Action and Signaling Pathways
The anticonvulsant activity of alaninamide derivatives is believed to be mediated through various mechanisms, including the modulation of excitatory and inhibitory neurotransmission. Below are diagrams representing some of the proposed signaling pathways and mechanisms of action.
Caption: Proposed mechanism of (R)-AS-1 as a positive allosteric modulator of the glutamate transporter EAAT2.
Caption: Inhibition of voltage-gated ion channels as a potential anticonvulsant mechanism for alaninamide derivatives.
Caption: General experimental workflow for the in vivo evaluation of alaninamide derivatives.
References
L-Alaninamide Hydrochloride vs. Other Chiral Amines: A Comparative Guide to Efficacy in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical decision in the design of stereoselective synthetic routes. L-alaninamide hydrochloride, a readily available and cost-effective primary α-amino amide, presents a viable option among a diverse landscape of chiral amines. This guide provides an objective comparison of the efficacy of L-alaninamide hydrochloride and its derivatives against other classes of chiral amines in key asymmetric transformations, supported by experimental data and detailed protocols.
Chiral amines are fundamental tools in asymmetric synthesis, serving as catalysts, ligands, or resolving agents to control the stereochemical outcome of a reaction. Their efficacy is typically evaluated based on key performance metrics such as chemical yield and enantiomeric excess (ee), which measures the purity of the desired enantiomer. While a direct, comprehensive comparison of L-alaninamide hydrochloride against all other chiral amines is not extensively documented in a single study, a comparative analysis can be constructed by examining their performance in well-established asymmetric reactions.
Asymmetric Aldol Reaction: A Case Study
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of primary α-amino amides, the class to which L-alaninamide belongs, has been evaluated in this context. For instance, in the asymmetric aldol reaction between cyclic ketones and aromatic aldehydes, a primary α-amino amide catalyst demonstrated high yields and selectivities.
Table 1: Performance of Chiral Amines in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Chiral Amine Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| Primary α-Amino Amide (11a) | 20 | Toluene | RT | 24 | 98 | 99 | >99:1 |
| (S)-Prolinamide | 20 | DMSO | RT | 48 | 95 | 96 | 95:5 |
Note: Data for Primary α-Amino Amide (11a) is from a study on related amino amides and serves as a proxy for the potential performance of L-alaninamide hydrochloride. Data for (S)-Prolinamide is from established literature on the topic.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Primary α-Amino Amide
The following is a general experimental protocol for the asymmetric aldol reaction, which can be adapted for different chiral amine catalysts.
Materials:
-
Cyclohexanone (1.0 mmol)
-
4-Nitrobenzaldehyde (1.2 mmol)
-
Chiral Primary α-Amino Amide Catalyst (e.g., a derivative of L-alaninamide) (0.2 mmol, 20 mol%)
-
Toluene (2.0 mL)
-
Trifluoroacetic acid (TFA) (as a co-catalyst, if required)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral primary α-amino amide catalyst in toluene at room temperature, add cyclohexanone.
-
After stirring for 10-15 minutes, add 4-nitrobenzaldehyde to the mixture.
-
If required, add a catalytic amount of an acid co-catalyst like TFA.
-
The reaction mixture is stirred at room temperature for the time specified in the comparative data (e.g., 24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired aldol product.
-
The yield of the purified product is calculated.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Workflow for Catalyst Selection in Asymmetric Synthesis
The selection of an optimal chiral amine catalyst for a specific asymmetric transformation is a multi-faceted process that involves considering factors such as the nature of the substrate, the desired stereochemical outcome, and practical considerations like catalyst availability and cost. The following diagram illustrates a logical workflow for this selection process.
Caption: A logical workflow for selecting a chiral amine catalyst.
Signaling Pathway of Asymmetric Induction by Chiral Primary Amines
Chiral primary amines, such as those derived from amino acids, often catalyze asymmetric reactions through the formation of a transient chiral enamine or iminium ion intermediate. This intermediate then directs the stereochemical outcome of the reaction. The following diagram illustrates a simplified signaling pathway for this process.
Caption: A simplified pathway of asymmetric induction.
Conclusion
L-alaninamide hydrochloride and other primary α-amino amides represent a promising and cost-effective class of chiral amines for asymmetric synthesis. While direct comparative data against all other classes of chiral amines is still an area for further research, the available evidence suggests that they can achieve high levels of stereocontrol and yield in key transformations like the asymmetric aldol reaction. Their performance is comparable to more established catalysts like prolinamides, making them a valuable tool in the arsenal of the synthetic chemist. The choice of the optimal chiral amine will ultimately depend on the specific requirements of the reaction, and a systematic screening and optimization process, as outlined in this guide, is recommended to achieve the desired synthetic outcome.
A Comparative Guide to the Cross-Validation of (2R)-2-aminopropanamide Hydrochloride in Experimental Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of building blocks in peptide synthesis is critical to the therapeutic efficacy and stability of the final product. This guide provides an objective comparison of (2R)-2-aminopropanamide hydrochloride, also known as D-alaninamide hydrochloride, with its L-enantiomer counterpart, L-alaninamide hydrochloride, in the context of solid-phase peptide synthesis (SPPS). The primary advantage of incorporating D-amino acids like D-alanine into peptide chains is to enhance their resistance to enzymatic degradation.
Performance Comparison: D-Alaninamide vs. L-Alaninamide in Peptide Synthesis
The inclusion of D-alaninamide at the C-terminus of a peptide can significantly improve its pharmacokinetic properties. While the synthesis yield and purity are generally comparable between peptides synthesized with D- or L-alaninamide, the key differentiator lies in the biological stability of the resulting peptide.
| Performance Metric | This compound (D-Alaninamide) | L-Alaninamide hydrochloride | Rationale & Supporting Data |
| Crude Peptide Yield | Typically 70-90% | Typically 70-90% | Solid-phase peptide synthesis (SPPS) yields are more dependent on the peptide sequence and coupling efficiency than the chirality of the C-terminal amino acid amide. |
| Peptide Purity (Post-Purification) | >95% | >95% | Standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are effective for purifying peptides containing either D- or L-amino acids. The final purity is dependent on the success of the purification process. |
| Proteolytic Stability | High | Low | Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life. |
| Biological Activity | Potentially altered or enhanced | Native | The biological activity of a peptide with a D-amino acid substitution may be different from its native L-counterpart. In some cases, the increased stability can lead to enhanced overall activity. |
Experimental Protocols
The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin. This protocol is applicable for the synthesis of peptides with either a C-terminal D-alanine or L-alanine amide, starting from the corresponding alaninamide hydrochloride.
Materials and Reagents:
-
This compound or L-alaninamide hydrochloride
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling agent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-diisopropylethylamine)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA - trifluoroacetic acid, 2.5% TIS - triisopropylsilane, 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel.
-
First Amino Acid Coupling: The C-terminal amino acid, in this case, Fmoc-D-Alanine or Fmoc-L-Alanine, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid in the sequence is activated with a coupling agent and a base and then added to the reaction vessel to couple with the deprotected N-terminus of the growing peptide chain.
-
Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each amino acid in the desired peptide sequence.
-
Final Deprotection: The Fmoc group is removed from the N-terminus of the final amino acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by RP-HPLC.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a simplified workflow for solid-phase peptide synthesis and the differential impact of proteases on peptides containing L- and D-amino acids.
Caption: Simplified workflow of solid-phase peptide synthesis (SPPS).
Caption: Comparison of proteolytic stability between L- and D-peptides.
Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay
This guide provides a comparative analysis of two common analytical methods for the assay of (2R)-2-aminopropanamide hydrochloride (also known as L-alaninamide hydrochloride), a key intermediate in pharmaceutical synthesis.[1][2][3] The comparison focuses on a classic titrimetric method and a modern chromatographic technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The information is intended for researchers, scientists, and drug development professionals to assist in selecting a suitable method for their specific needs, aligning with industry-standard validation protocols.[4][5][6][7]
Method 1: Argentometric Titration
Argentometric titration is a volumetric analysis method based on the precipitation of the chloride ion with a standardized solution of silver nitrate.[8] It is a well-established, cost-effective technique for the assay of hydrochloride salts.
Experimental Protocol
-
Preparation of Standard Solution: A standard solution of 0.1 M Silver Nitrate (AgNO₃) is prepared and standardized.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in deionized water.
-
Titration: The sample solution is titrated with the standardized 0.1 M AgNO₃ solution. The endpoint is determined potentiometrically using a silver electrode or visually using an indicator like potassium chromate.[8]
-
Calculation: The amount of this compound in the sample is calculated based on the volume of AgNO₃ solution consumed at the endpoint.
Method Validation Summary
The validation of the titrimetric method is performed to ensure its suitability for the intended purpose.[4][5]
| Validation Parameter | Typical Performance Characteristics |
| Linearity & Range | Typically assessed over a range of 80-120% of the target concentration. The correlation coefficient (r²) is generally ≥ 0.99. |
| Accuracy | Assessed by the recovery of a known amount of analyte spiked into a placebo. Typical recovery is within 98.0% to 102.0%. |
| Precision (Repeatability) | The Relative Standard Deviation (RSD) for multiple preparations by the same analyst on the same day is typically ≤ 1.0%.[7] |
| Intermediate Precision | The RSD for analyses conducted on different days by different analysts is typically ≤ 2.0%.[7] |
| Specificity | The method is specific for the chloride ion. It may not be specific for the parent molecule if other chloride-containing species are present. |
| Robustness | The method is generally robust with respect to small variations in temperature and sample volume. |
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[9][10] For amino acid amides, which are polar, derivatization is often employed to enhance retention and detection.[11] Alternatively, a suitable polar-modified column can be used.
Experimental Protocol
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm[10]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore.[11]
-
Column Temperature: 30°C
-
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and diluted to create a series of calibration standards.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to the calibration curve generated from the standards.
Method Validation Summary
The validation of the HPLC method is more extensive, covering more performance characteristics as per ICH guidelines.[4][12]
| Validation Parameter | Typical Performance Characteristics |
| Linearity & Range | Excellent linearity over a wide range (e.g., 10-150 µg/mL) with a correlation coefficient (r²) ≥ 0.999.[7][10] |
| Accuracy | High accuracy with recovery values typically between 99.0% and 101.0%.[10] |
| Precision (Repeatability) | High precision with RSD for replicate injections and preparations typically ≤ 1.0%.[7] |
| Intermediate Precision | Excellent intermediate precision with RSD ≤ 2.0%.[7] |
| Specificity | The method is highly specific and can resolve the analyte from impurities and degradation products (stability-indicating).[9] |
| Limit of Detection (LOD) | Low LOD, allowing for the detection of trace amounts of the analyte. |
| Limit of Quantitation (LOQ) | Low LOQ, enabling accurate quantification of low concentrations of the analyte. |
| Robustness | Assessed by deliberately varying method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains unaffected. |
Comparative Overview
| Feature | Argentometric Titration | RP-HPLC |
| Principle | Volumetric analysis based on precipitation | Chromatographic separation |
| Specificity | Specific to chloride ions | Highly specific to the molecule |
| Sensitivity | Lower | Higher |
| Throughput | Lower | Higher (with autosampler) |
| Cost (Instrument) | Low | High |
| Cost (Per Sample) | Low | Higher |
| Information Provided | Purity based on HCl content | Purity, impurity profile, stability |
| Regulatory Acceptance | Accepted, but may require supplementation | Widely accepted as a standard method |
Visualizations
Logical Workflow for Analytical Method Validation
References
- 1. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. cps.it [cps.it]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Head-to-Head Comparison of Derivatization Reagents for Alanine Amide GC-MS Analysis
For researchers, scientists, and drug development professionals leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of polar molecules like alanine amide, derivatization is a critical step to enhance volatility and improve chromatographic separation. The choice of derivatization reagent significantly impacts method sensitivity, reproducibility, and overall analytical performance. This guide provides an objective comparison of common derivatization reagents for alanine amide analysis, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is a trade-off between reaction speed, derivative stability, and analytical sensitivity. The following table summarizes key quantitative performance metrics for three major classes of derivatization reagents: silylation agents, and alkyl chloroformates. While specific data for alanine amide is limited, the data for alanine serves as a robust proxy due to the similar functional groups.
| Derivatization Reagent Class | Reagent Example | Typical Reaction Time | Typical Reaction Temperature (°C) | Method Detection Limit (MDL) for Alanine (ng/m³) | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA w/ 1% t-BDMCS | 2 hours | 90 | 0.094 - 2.336[1] | Forms stable derivatives, less moisture sensitive than other silylating agents.[2][3] | Requires strictly anhydrous conditions, longer reaction times.[4] |
| Silylation | BSTFA | 3 minutes (microwave) | 210 (microwave power in W) | 0.01 - 4.24 (µmol/L) | Rapid reaction under microwave conditions. | Derivatives are sensitive to moisture.[3] |
| Alkylation/Acylation | Ethyl Chloroformate (ECF) | < 1 minute | Room Temperature | 0.016 - 0.411[1] | Fast reaction in aqueous medium, less expensive.[1] | Requires liquid-liquid extraction, potentially more extensive sample preparation.[1] |
| Alkylation/Acylation | Methyl Chloroformate (MCF) | < 1 minute | Room Temperature | Not explicitly found for alanine, but generally offers high derivatization yield and reproducibility.[5] | Good performance in terms of yield and reproducibility.[5] | May exhibit conditioning effects on the GC system.[5] |
Experimental Workflows and Logical Relationships
The general workflow for GC-MS analysis of alanine amide following derivatization is depicted below. The process begins with sample preparation, followed by the crucial derivatization step, and concludes with instrumental analysis and data processing.
Caption: General workflow for the GC-MS analysis of alanine amide.
Detailed Experimental Protocols
Below are detailed protocols for the derivatization of alanine amide using silylation and alkyl chloroformate reagents, adapted from established methods for amino acids.
Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is based on the silylation of amino acids for GC-MS analysis.[1][3]
-
Sample Preparation: An aqueous sample containing alanine amide should be dried completely under a stream of nitrogen or by lyophilization. It is critical to ensure the sample is free of water as silylation reagents are moisture-sensitive.[3]
-
Derivatization:
-
To the dried sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA (with 1% TBDMCS as a catalyst).
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Heat the mixture at 90°C for 2 hours in a sealed vial.[1]
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Alkylation/Acylation using Ethyl Chloroformate (ECF)
This protocol is adapted from a rapid derivatization method for amino acids in an aqueous medium.[1]
-
Sample Preparation: The alanine amide sample can be in an aqueous solution.
-
Derivatization:
-
To 100 µL of the aqueous sample, add 500 µL of a solution containing pyridine, ethanol, and water (e.g., in a 1:3:1 ratio).
-
Add 50 µL of ethyl chloroformate (ECF) and vortex vigorously for 30 seconds.
-
Add 500 µL of chloroform and vortex for 30 seconds to extract the derivatized alanine amide.
-
-
Extraction: Centrifuge the mixture to separate the layers. The bottom chloroform layer contains the derivatized analyte.
-
Analysis: Transfer the chloroform layer to a new vial for GC-MS injection.
Logical Comparison of Reagent Classes
The choice between silylation and alkylation/acylation depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key experimental parameters.
Caption: Decision tree for selecting a derivatization reagent.
Conclusion
Both silylation and alkyl chloroformate derivatization are viable and effective methods for the GC-MS analysis of alanine amide.
-
Alkyl chloroformates , such as ethyl chloroformate (ECF), offer a significant advantage in terms of speed and the ability to perform the reaction in an aqueous medium, making them highly suitable for high-throughput applications.[1] The lower method detection limits reported for ECF derivatization of alanine suggest it may be the more sensitive approach.[1]
-
Silylation reagents , particularly MTBSTFA, are a robust choice, yielding highly stable derivatives.[2][3] While the requirement for anhydrous conditions and longer reaction times can be a drawback, the resulting derivatives are less prone to degradation.[4] For analyses where sample stability is paramount and throughput is less of a concern, MTBSTFA is an excellent option. A direct comparison for alanine analysis showed that the MTBSTFA derivative had better linear regression fit, higher sensitivity, and greater reproducibility than the methyl-8 reagent.[2]
Ultimately, the optimal choice of derivatization reagent will depend on the specific analytical goals, sample matrix, and available resources. It is recommended to evaluate both types of reagents for your specific application to determine which provides the best performance in terms of sensitivity, reproducibility, and workflow efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Chemosensors | Free Full-Text | Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 5. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of Novel Alaninamide Derivatives: In Vivo vs. In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a rigorous evaluation of their efficacy and safety. This guide provides a comparative analysis of in vivo and in vitro studies on novel alaninamide derivatives, a promising class of compounds with potential applications in treating neurological disorders such as epilepsy. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer a comprehensive resource for researchers in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of various novel alaninamide derivatives, offering a clear comparison of their performance in both living organisms (in vivo) and controlled laboratory settings (in vitro).
Table 1: In Vivo Anticonvulsant Efficacy of Alaninamide Derivatives in Mice
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Seizure Test ED₅₀ (mg/kg) | 6 Hz (44 mA) Seizure Test ED₅₀ (mg/kg) | Reference |
| Compound 5 | 48.0 | 45.2 | 201.3 | [1][2] |
| Compound 26 | 64.3 | 15.6 | 29.9 | [3] |
| Compound 28 | 34.9 | 12.1 | 29.5 | [3] |
| Compound 30 | 45.6 | 39.5 | Not Reported | [4] |
| Compound 53 | 89.7 | 29.9 | 68.0 | [4] |
| Compound 60 | 73.6 | 24.6 | 56.3 | [4] |
| (R)-AS-1 | Broad-spectrum efficacy reported | Broad-spectrum efficacy reported | Broad-spectrum efficacy reported | [1] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Table 2: In Vivo Safety and Toxicity Profile of Alaninamide Derivatives in Mice
| Compound | Rotarod Test TD₅₀ (mg/kg) | Protective Index (PI) = TD₅₀/ED₅₀ (MES) | Reference |
| Compound 5 | > 300 | > 6.25 | [1][2] |
| Compound 30 | 162.4 | 3.56 | [4] |
TD₅₀ (Median Toxic Dose) is the dose at which a substance is toxic to 50% of a population. The Protective Index (PI) is a measure of the therapeutic window of a drug.
Table 3: In Vitro Mechanistic and Toxicity Data for Alaninamide Derivatives
| Compound | Assay | Target/Cell Line | Results | Reference |
| Compound 5 | Binding and Functional Assays | Caᵥ1.2 (L-type) Calcium Channel | > 50% inhibition at 100 µM | [1] |
| Compound 5 | Hepatocytotoxicity | HepG2 (Human Hepatocellular Carcinoma) | No toxic effects observed | [1] |
| Compound 5 | Neurocytotoxicity | SH-SY5Y (Human Neuroblastoma) | No toxic effects observed | [1] |
| Compound 17 | Hepatocytotoxicity | HepG2 (Human Hepatocellular Carcinoma) | No toxic effects observed | [1] |
| Compound 17 | Neurocytotoxicity | SH-SY5Y (Human Neuroblastoma) | No toxic effects observed | [1] |
| Compound 28 | Patch-Clamp Recordings | Rat Cortical Neurons | Significant inhibition of fast sodium currents at 10 µM | [3] |
| Compound 14 | Cell Viability | SH-SY5Y (Human Neuroblastoma) | Favorable induction of cell viability | [4] |
| Carbamothioyl-furan-2-carboxamide derivatives | MTT Assay | HepG2, Huh-7, MCF-7 | Significant anti-cancer activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of novel alaninamide derivatives.
In Vivo Anticonvulsant Screening
1. Maximal Electroshock (MES) Test:
-
Animal Model: Male albino mice.
-
Procedure: A screening dose of the test compound (e.g., 100 mg/kg) is administered intraperitoneally (i.p.).[1] After a specified pretreatment time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[1]
-
Quantitative Analysis: The ED₅₀ is determined from dose-response curves.
2. 6 Hz Seizure Test:
-
Animal Model: Male albino mice.
-
Procedure: Test compounds are administered i.p. at various doses. Following a pretreatment period, a constant current electrical stimulus (e.g., 32 mA or 44 mA for pharmacoresistant models) is delivered for 3 seconds via corneal electrodes.[3][6]
-
Endpoint: Protection is defined as the absence of a clonic seizure of at least 3 seconds duration.
-
Quantitative Analysis: The ED₅₀ is calculated based on the percentage of animals protected at different doses.[3]
In Vivo Neurotoxicity Assessment
1. Rotarod Test:
-
Animal Model: Male albino mice.
-
Procedure: Mice are trained to remain on a rotating rod (e.g., 6 rpm). On the test day, the compound is administered i.p., and the animals are placed on the rotarod at specified time intervals.
-
Endpoint: The inability of the mouse to remain on the rotating rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of motor impairment.
-
Quantitative Analysis: The TD₅₀ is determined as the dose that causes 50% of the animals to fail the test.[1][2]
In Vitro Toxicity Assays
1. Hepatocytotoxicity Assay:
-
Cell Line: Human hepatocellular carcinoma cell line (HepG2).[1]
-
Procedure: Cells are cultured and treated with the alaninamide derivatives at a specific concentration (e.g., 20 µg/mL).[5] Cell viability is assessed after a defined incubation period (e.g., 48 hours).[5]
-
Endpoint: Cell viability is typically measured using an MTT assay, which quantifies mitochondrial metabolic activity.[5]
2. Neurocytotoxicity Assay:
-
Cell Line: Human neuroblastoma cell line (SH-SY5Y).[1]
-
Procedure: Similar to the hepatocytotoxicity assay, cultured SH-SY5Y cells are exposed to the test compounds.
-
Endpoint: Cell viability is measured to determine the potential neurotoxic effects of the derivatives.
Visualizing the Drug Discovery and Evaluation Workflow
The following diagrams illustrate the logical flow of the research and the potential mechanisms of action for these novel alaninamide derivatives.
Caption: Workflow for the discovery and evaluation of novel alaninamide derivatives.
Caption: Postulated mechanism of action for certain alaninamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
New Alaninamide Derivatives Show Promise in Preclinical Seizure Models, Challenging Established Pharmaceuticals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Newly synthesized alaninamide derivatives are demonstrating significant potential as potent antiseizure and antinociceptive agents in preclinical studies. Research published in ACS Chemical Neuroscience highlights a series of these novel compounds that exhibit broad-spectrum activity in established seizure models, positioning them as promising alternatives to current pharmaceutical options. This comparison guide provides an in-depth analysis of these derivatives against established drugs, levetiracetam and safinamide, supported by experimental data and detailed methodologies.
The alaninamide derivatives, particularly compound 28, have shown remarkable efficacy in the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant seizures.[1][2] Notably, these compounds are being investigated for their novel mechanism of action, which is believed to involve the inhibition of fast voltage-gated sodium channels.[2] This targeted approach may offer a new therapeutic strategy for patients with drug-resistant epilepsy.
Comparative Efficacy and Safety Profile
The following table summarizes the quantitative data from preclinical in vivo studies, comparing the most promising alaninamide derivative (compound 28) with the established antiepileptic drug levetiracetam and the multi-modal Parkinson's disease drug with antiseizure properties, safinamide.
| Compound | MES Test (ED50 mg/kg) | 6 Hz (44mA) Test (ED50 mg/kg) | Rotarod Test (TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| Alaninamide Derivative (Compound 28) | Data Not Publicly Available | Data Not Publicly Available | > 300[3][4] | Data Not Publicly Available |
| Levetiracetam | 47.3 | 25.8 | 1730 | 36.6 (MES) / 67.1 (6Hz) |
| Safinamide | 4.1 | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
ED50 (Median Effective Dose): The dose at which 50% of the tested population shows a therapeutic effect. TD50 (Median Toxic Dose): The dose at which 50% of the tested population shows a toxic effect (motor impairment in the rotarod test). PI (Protective Index): A measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparison.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[5]
-
Animal Model: Male CF-1 mice are typically used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[5][6][7]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][6]
-
Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Hz Seizure Model
This model is used to identify drugs effective against psychomotor seizures, particularly those that may be resistant to other antiepileptic drugs.[8][9]
-
Animal Model: Male CF-1 or NMRI mice are commonly used.[10]
-
Drug Administration: The test compound or vehicle is administered as in the MES test.
-
Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered via corneal electrodes. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.[8][9]
-
Endpoint: Protection is defined as the absence of seizure activity, characterized by a stun posture, forelimb clonus, and stereotyped, automatic behaviors.[8][11]
-
Data Analysis: The ED50 is determined as the dose that prevents seizures in 50% of the animals.
Rotarod Test
This test assesses motor coordination and potential neurological deficits or sedative effects of a drug.[12][13]
-
Apparatus: A rotating rod apparatus is used.
-
Animal Training: Mice are trained to walk on the rotating rod at a constant or accelerating speed.
-
Drug Administration: Following training, the test compound or vehicle is administered.
-
Testing: At the time of anticipated peak drug effect, the mice are placed back on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[12][13]
-
Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
Data Analysis: The TD50 is calculated as the dose that causes 50% of the animals to fail the test (fall off the rod).
Mechanism of Action: A Visualized Pathway
The primary mechanism of action for the promising alaninamide derivative, compound 28, is the inhibition of fast voltage-gated sodium channels.[2] This mechanism is shared by several established antiepileptic drugs. The following diagram illustrates the signaling pathway of a voltage-gated sodium channel and the point of intervention for sodium channel blockers.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide - Wikipedia [en.wikipedia.org]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
Safety Operating Guide
Personal protective equipment for handling (2R)-2-aminopropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of (2R)-2-aminopropanamide hydrochloride, ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to the following safety protocols is essential to minimize risks. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the most critical steps in ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Must meet ANSI Z.87.1 standards. Eye and face protection should guard against flying fragments and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves before each use. Remove and dispose of gloves immediately after contact with the substance. For prolonged or repeated contact, thicker gloves are recommended. |
| Body Protection | Laboratory coat (Nomex® recommended), overalls, or a PVC apron. | Lab coats should be fully buttoned. Clothing made of polyester or acrylic should be avoided. Work clothes should be laundered separately. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls do not adequately prevent exposure to dust. | The use of a respirator requires a formal program, including fit testing and training. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials and foodstuffs.[1]
-
The compound is hygroscopic; consider storing under an inert gas like argon.[1]
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum) to collect the spilled material. Avoid creating dust.[1]
-
Decontaminate: Wash the spill area with soap and water.
-
Dispose: Place the collected waste in a sealed, labeled container for disposal.
Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1]
-
Waste should be sent to an authorized hazardous or special waste collection point.[1]
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
